Glochidone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H46O |
|---|---|
Molecular Weight |
422.7 g/mol |
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aS,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,11b,12,13,13a,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one |
InChI |
InChI=1S/C30H46O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h13,15,20-23,25H,1,9-12,14,16-18H2,2-8H3/t20-,21-,22-,23+,25+,27+,28-,29+,30+/m0/s1 |
InChI Key |
FWBYBHVDDGVPDF-IAFKSKRFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Glochidone: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glochidone, a pentacyclic triterpenoid, has emerged as a compound of significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of its primary natural sources, detailed protocols for its isolation and purification, and an exploration of its known biological mechanisms of action, with a focus on its role in inducing apoptosis in cancer cells. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
This compound is predominantly found in various species of the plant genus Glochidion, belonging to the family Phyllanthaceae. These plants are primarily distributed in tropical and subtropical regions. While many species are reported to contain this compound, the quantitative yield can vary significantly.
Table 1: Natural Sources and Reported Yield of this compound
| Plant Species | Plant Part | Extraction Method | Solvent System | Purification Method | Yield of this compound | Reference |
| Glochidion puberum | Stems and Twigs | Maceration | 95% Ethanol (B145695), followed by partitioning with Ethyl Acetate (B1210297) | Silica (B1680970) Gel Column Chromatography | ~0.00012% (15 mg from 13 kg of dried plant material) | [1] |
| Glochidion zeylanicum | Stem Bark | Not specified | Not specified | Not specified | Not specified | [2] |
| Glochidion velutinum | Whole Plant | Not specified | Not specified | Not specified | Not specified | [3] |
| Glochidion africanum | Bark | Not specified | Not specified | Not specified | Not specified | N/A |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a detailed methodology adapted from the successful isolation of this compound from Glochidion puberum[1].
Experimental Protocol: Isolation of this compound from Glochidion puberum
1. Plant Material and Extraction:
-
Air-dry the stems and twigs of Glochidion puberum at room temperature.
-
Grind the dried plant material into a coarse powder.
-
Macerate the powdered plant material (13 kg) with 95% ethanol (3 x 55 L) at room temperature for 72 hours per extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract (819 g).
-
Suspend the crude extract in water (1 L) and partition with ethyl acetate (3 x 2.5 L).
-
Separate and concentrate the ethyl acetate fraction to yield an ethyl acetate extract (185 g).
2. Chromatographic Purification:
-
Subject the ethyl acetate extract to column chromatography on a macroporous resin column.
-
Elute the column with a gradient of methanol (B129727) in water (35% to 95%) to obtain four fractions (Frs. 1–4).
-
Fraction 3 (40 g) is further purified by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate (from 1:0 to 1:1) to yield nine subfractions (Frs. 3a−3i).
-
Isolate this compound (15 mg) from subfraction 3a (2.4 g) by repeated silica gel column chromatography using a petroleum ether/acetone gradient (from 2000:1 to 1000:1).
General Protocol for Silica Gel Column Chromatography of Triterpenoids
This is a general procedure that can be adapted for the purification of this compound and other triterpenoids[4][5][6][7].
1. Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the packed silica gel.
2. Sample Loading:
-
Dissolve the crude or partially purified extract in a minimal amount of a suitable solvent.
-
Alternatively, for dry loading, adsorb the extract onto a small amount of silica gel and apply the dried powder to the top of the column.
3. Elution:
-
Begin elution with a non-polar solvent (e.g., hexane (B92381) or petroleum ether).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol) in a stepwise or gradient manner.
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the compound of interest and concentrate under reduced pressure.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. A significant area of research has focused on its ability to induce apoptosis in cancer cells, particularly through the induction of endoplasmic reticulum (ER) stress.
ER Stress-Mediated Apoptosis
Studies on compounds structurally related to this compound isolated from Glochidion puberum have elucidated a key signaling pathway involved in their anticancer effects[1]. This pathway involves the induction of ER stress, which, when prolonged, triggers apoptosis.
Diagram 1: this compound-Induced ER Stress-Mediated Apoptosis Pathway
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. Triterpenoids Isolated from Stem Bark of Glochidion lanceolarium (Roxb.), Voigt | Journal of Science Foundation [banglajol.info]
- 3. LC-MS/MS-Based Metabolomic Profiling of Constituents from Glochidion velutinum and Its Activity against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
The Core Mechanisms of Autophagy: A Technical Guide for Drug Discovery and Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Autophagy, a fundamental cellular process of self-digestion, is critical for maintaining cellular homeostasis, eliminating damaged organelles and protein aggregates, and providing recycled nutrients during periods of stress.[1][2] Its dysregulation is implicated in a wide array of human pathologies, including neurodegenerative diseases, cancer, and metabolic disorders, making it a pivotal target for therapeutic intervention.[1][3][4] This guide provides a detailed overview of the core molecular machinery of autophagy, key signaling pathways, comprehensive experimental protocols for its measurement, and representative data for analysis.
Core Signaling Pathways in Autophagy Regulation
The induction and execution of autophagy are tightly controlled by a complex network of signaling pathways that integrate information about the cell's nutrient and energy status. The primary regulatory hubs are the mTORC1 and AMPK pathways, which exert opposing effects on the autophagy-initiating ULK1 complex.
The mTORC1 and AMPK Signaling Axis
Under nutrient-rich conditions, the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is active and suppresses autophagy.[5][6][7] It achieves this by directly phosphorylating and inhibiting the ULK1 (Unc-51 like autophagy activating kinase 1) complex, a crucial initiator of autophagosome formation.[5][8][9]
Conversely, under conditions of low energy (high AMP/ATP ratio), AMP-activated protein kinase (AMPK) is activated.[5][6][10] AMPK promotes autophagy through a dual mechanism: it can directly phosphorylate and activate the ULK1 complex, and it can inhibit mTORC1 activity, thereby relieving the suppression of ULK1.[5][6][11][12] This central axis ensures that autophagy is rapidly induced when the cell requires recycled metabolites for energy and survival.
Autophagosome Initiation and Nucleation
The initiation of the autophagosome, the double-membraned vesicle that engulfs cytoplasmic cargo, is a multi-step process orchestrated by several key protein complexes.
-
ULK1 Complex Activation : Upon relief from mTORC1-mediated inhibition, the ULK1 complex (comprising ULK1, ATG13, FIP200, and ATG101) translocates to the site of autophagosome formation, often at the endoplasmic reticulum.[8][9][13][14]
-
PI3K Complex and PI(3)P Production : The active ULK1 complex then phosphorylates components of the class III phosphatidylinositol 3-kinase (PI3K) complex, including BECLIN-1 and ATG14L.[8][15] This activates the lipid kinase VPS34 (vacuolar protein sorting 34), which generates phosphatidylinositol 3-phosphate (PI(3)P) on the membrane.[16][17]
-
Recruitment of Downstream Effectors : PI(3)P serves as a docking site for other ATG proteins, which are essential for the elongation and curvature of the nascent autophagosome membrane, known as the phagophore.[17]
Autophagosome Elongation and Closure: The LC3 Conjugation System
A hallmark of autophagosome formation is the covalent conjugation of Microtubule-associated protein 1 light chain 3 (LC3) to phosphatidylethanolamine (B1630911) (PE).[18][19] This process, which involves two ubiquitin-like conjugation systems, results in the conversion of the soluble LC3-I form to the lipidated, membrane-bound LC3-II form.[18][20] LC3-II is incorporated into both the inner and outer membranes of the elongating phagophore and is essential for membrane closure and cargo recognition.[19][20] The amount of LC3-II is therefore widely used as a reliable marker for the presence of autophagosomes.[19][20][21]
Quantitative Data Presentation
Monitoring autophagy requires robust quantitative methods. Below are tables summarizing typical data obtained from the key experimental protocols described in the following section.
Table 1: Quantification of LC3-II by Western Blot Data are presented as the densitometric ratio of LC3-II to a loading control (e.g., β-actin).
| Treatment Group | Condition | LC3-II / β-actin Ratio (Arbitrary Units) | Fold Change vs. Control |
| Control | Basal | 1.0 | 1.0 |
| Inducer | Starvation (e.g., EBSS for 4h) | 3.5 | 3.5 |
| Control + Inhibitor | Bafilomycin A1 (100 nM, 4h) | 4.0 | 4.0 |
| Inducer + Inhibitor | Starvation + Bafilomycin A1 | 9.5 | 9.5 |
Note: Autophagic flux is calculated by subtracting the LC3-II level in the absence of the inhibitor from the level in its presence. In the example above, the flux for the inducer group is 9.5 - 3.5 = 6.0, while for the control it is 4.0 - 1.0 = 3.0, indicating a 2-fold increase in flux with the inducer.
Table 2: Quantification of GFP-LC3 Puncta by Fluorescence Microscopy Data are presented as the average number of fluorescent puncta per cell.
| Treatment Group | Condition | Average GFP-LC3 Puncta per Cell |
| Control | Basal | 5 ± 2 |
| Inducer | Rapamycin (200 nM, 2h) | 23 ± 5[18] |
| Control + Inhibitor | Bafilomycin A1 (100 nM, 4h) | 25 ± 6 |
| Inducer + Inhibitor | Rapamycin + Bafilomycin A1 | 55 ± 10 |
Experimental Protocols
Accurate assessment of autophagy is critical. The following protocols detail widely accepted methods for monitoring autophagic activity in cultured mammalian cells.
Protocol 1: Western Blotting for LC3-I to LC3-II Conversion
This method quantifies the amount of membrane-bound LC3-II, which correlates with the number of autophagosomes.
1. Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency at the time of harvest.
-
Treat cells with the desired autophagy modulator (inducer or inhibitor). For autophagic flux measurements, include parallel treatments with a lysosomal inhibitor like Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 50 µM) for the final 2-4 hours of the experiment.[3][15]
2. Cell Lysis:
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells directly in 1X RIPA buffer supplemented with a protease inhibitor cocktail.[19]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[19]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]
3. Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
4. SDS-PAGE and Electrotransfer:
-
Prepare protein samples with Laemmli sample buffer and boil for 5 minutes.
-
Load 20-40 µg of protein per lane on a 12-15% polyacrylamide gel to ensure adequate separation of LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).[4][19]
-
Transfer proteins to a 0.2 µm PVDF membrane.[3]
5. Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[19]
-
Incubate the membrane with a primary antibody against LC3 (diluted according to manufacturer's instructions) overnight at 4°C.[19]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[19]
6. Analysis:
-
Perform densitometric analysis of the LC3-II band. Normalize the LC3-II signal to a loading control (e.g., β-actin or GAPDH). The amount of LC3-II is considered the most reliable indicator of autophagosome abundance.[14][21]
Protocol 2: Fluorescence Microscopy of GFP-LC3 Puncta
This technique visualizes the translocation of LC3 to autophagosomes.
1. Cell Culture and Transfection:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Transfect cells with a plasmid encoding GFP-LC3 (or use a stable GFP-LC3 cell line). Allow 24 hours for expression.
2. Cell Treatment:
-
Treat cells with autophagy modulators as described in Protocol 1.
3. Fixation and Permeabilization:
-
Wash cells once with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[4][17]
-
Wash three times with PBS.
-
(Optional, for antibody co-staining) Permeabilize cells with 0.1% Triton X-100 or cold methanol (B129727) for 10 minutes.[4]
4. Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a fluorescence microscope.
5. Analysis:
-
Quantify the number of distinct GFP-LC3 dots (puncta) per cell. A diffuse cytoplasmic signal represents LC3-I, while puncta represent autophagosome-associated LC3-II.[8][22] Count at least 50-100 cells per condition for statistical significance. Automated image analysis software can be used for high-throughput quantification.[7][22]
Protocol 3: Autophagic Flux Assay
This is the gold standard for measuring the dynamic process of autophagy, from autophagosome formation to degradation. It distinguishes between an increase in autophagosome formation and a blockage in their degradation.[9][13]
Methodology: The protocol follows the steps outlined in Protocol 1 (for Western Blot) or Protocol 2 (for microscopy), but requires the inclusion of four key treatment groups:
-
Vehicle Control: Basal autophagy level.
-
Vehicle Control + Lysosomal Inhibitor (e.g., Bafilomycin A1): Measures accumulation of autophagosomes under basal conditions.
-
Experimental Treatment (Inducer/Inhibitor): Measures the static level of autophagosomes under treatment.
-
Experimental Treatment + Lysosomal Inhibitor: Measures the total number of autophagosomes formed during the treatment period.
Analysis: Autophagic flux is determined by calculating the difference in the amount of LC3-II (or number of LC3 puncta) between samples treated with and without the lysosomal inhibitor.[6][13][15] An increase in this difference in the experimental group compared to the control group indicates a true induction of autophagic flux. Conversely, a high level of LC3-II that does not increase upon addition of the inhibitor suggests a blockage in the pathway.[13]
References
- 1. scienceopen.com [scienceopen.com]
- 2. Frontiers | TCF3 downregulation alleviates renal fibrosis via PI3K/Akt/mTOR pathway inhibition and autophagy restoration in diabetic nephropathy [frontiersin.org]
- 3. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 4. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bafilomycin A1 autophagy-flux assay [bio-protocol.org]
- 6. Autophagic flux analysis [protocols.io]
- 7. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 10. Quantitative analysis of autophagic flux by confocal pH-imaging of autophagic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 15. Methods for Studying TNFα-induced Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. proteolysis.jp [proteolysis.jp]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthetic Pathway of Glochidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glochidone (B111570), a pentacyclic triterpenoid (B12794562), has garnered significant interest within the scientific community due to its diverse pharmacological activities. Understanding its biosynthesis is pivotal for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive analysis of the this compound biosynthetic pathway, delineating the enzymatic steps from central metabolism to the final product. It consolidates available quantitative data, details key experimental methodologies, and presents visual representations of the pathway and associated workflows to facilitate further research and development.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid found in various medicinal plants. Its biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties, have made it a subject of intensive research. The biosynthesis of this compound is a multi-step process that originates from the well-established mevalonate (B85504) (MVA) pathway, leading to the formation of the precursor lupeol (B1675499). Subsequent enzymatic modifications of the lupeol backbone yield this compound. This guide will provide a detailed exploration of this pathway.
The this compound Biosynthetic Pathway
The biosynthesis of this compound can be divided into two major stages: the formation of the triterpenoid precursor, lupeol, via the mevalonate pathway, and the subsequent conversion of lupeol to this compound.
Stage 1: Biosynthesis of Lupeol via the Mevalonate Pathway
The initial steps of this compound biosynthesis follow the conserved mevalonate pathway, which is responsible for the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all terpenoids.
The key steps are:
-
Acetyl-CoA to Mevalonate: The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate.
-
Mevalonate to IPP and DMAPP: Mevalonate is subsequently phosphorylated, decarboxylated, and dehydrated to yield IPP, which can be isomerized to DMAPP.
-
Formation of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), which is then elongated with another molecule of IPP to produce the C15 compound, farnesyl pyrophosphate (FPP).
-
Squalene (B77637) Synthesis: Two molecules of FPP are joined head-to-head in a reductive dimerization reaction catalyzed by squalene synthase to form the C30 linear triterpene, squalene.
-
Cyclization to Lupeol: Squalene undergoes epoxidation to form 2,3-oxidosqualene. This intermediate is then cyclized by the enzyme lupeol synthase to produce the pentacyclic triterpenoid, lupeol.[1]
Stage 2: Conversion of Lupeol to this compound
The conversion of lupeol to this compound involves two key enzymatic steps:
-
Oxidation of Lupeol to Lupenone (B1675497): The hydroxyl group at the C-3 position of lupeol is oxidized to a ketone, forming lupenone. While the specific enzyme responsible for this step in vivo has not been definitively characterized in the searched literature, it is likely catalyzed by a dehydrogenase or an oxidase.
-
Dehydrogenation of Lupenone to this compound: The final step is the introduction of a double bond at the C-1 position of the A-ring of lupenone. This reaction is catalyzed by a 3-ketosteroid dehydrogenase . Specifically, the enzyme AcmB2 , a 3-ketosteroid-Δ1-dehydrogenase from Sterolibacterium denitrificans, has been shown to efficiently catalyze this conversion.[2]
Quantitative Data
The following tables summarize the available quantitative data for the key enzymatic step in the this compound biosynthetic pathway.
Table 1: Optimal Reaction Conditions for Enzymatic Synthesis of this compound from Lupenone
| Parameter | Optimal Value | Reference |
| Enzyme | AcmB2 (3-ketosteroid dehydrogenase) | [2] |
| Substrate | Lupenone | [2] |
| pH | 8.0 | [2] |
| Temperature | 30 °C | [2] |
| Conversion Efficiency | >99% | [2] |
Table 2: Enzyme Kinetic Parameters (Note: Specific data for the this compound pathway is limited)
| Enzyme | Substrate | Km | Vmax | kcat | Reference |
| AcmB (related to AcmB2) | Cholest-4-en-3-one | 23.7 µM | - | - | [3] |
| AcmB (related to AcmB2) | Androst-4-en-3,17-dione (AD) | 529.2 µM | - | - | [3] |
No specific kinetic data (Km, Vmax, kcat) for lupeol synthase with 2,3-oxidosqualene, the enzyme for lupeol oxidation to lupenone, or AcmB2 with lupenone were found in the provided search results. The data for the related enzyme AcmB with other steroid substrates are presented for comparative purposes.
Experimental Protocols
Enzymatic Synthesis of this compound from Lupenone
This protocol is based on the methodology described for the AcmB2-catalyzed conversion of lupenone to this compound.[2]
Materials:
-
AcmB2 enzyme (from Sterolibacterium denitrificans)
-
Lupenone
-
Potassium hexacyanoferrate(III) (electron acceptor)
-
2-hydroxypropyl-β-cyclodextrin
-
Tris-HCl buffer (pH 8.0)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (50 mM, pH 8.0).
-
Add 2-hydroxypropyl-β-cyclodextrin (8-16%) and 2-methoxyethanol (2-3%) to the reaction mixture to solubilize the hydrophobic substrate.
-
Add lupenone to the desired final concentration.
-
Add potassium hexacyanoferrate(III) as an electron acceptor.
-
Initiate the reaction by adding the AcmB2 enzyme.
-
Incubate the reaction mixture at 30 °C with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound and its Precursors
This is a general protocol for the analysis of triterpenoids, which can be adapted for the quantification of lupeol, lupenone, and this compound.[1]
Materials:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
Standards of lupeol, lupenone, and this compound
Procedure:
-
Sample Preparation: Dissolve the samples (from enzymatic reactions or plant extracts) in methanol. Filter the samples through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting condition could be 85% acetonitrile, which is then increased to 100% over a set period.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength around 210 nm.
-
-
Quantification: Create a calibration curve using known concentrations of the lupeol, lupenone, and this compound standards. The concentration of the compounds in the samples can be determined by comparing their peak areas to the calibration curve.
Mandatory Visualizations
This compound Biosynthetic Pathway
Caption: Overview of the this compound biosynthetic pathway.
Experimental Workflow for Enzymatic Synthesis and Analysis
Caption: Workflow for this compound synthesis and analysis.
Conclusion
This technical guide has provided a detailed overview of the this compound biosynthetic pathway, integrating information on the enzymatic steps, available quantitative data, and key experimental protocols. The pathway proceeds from the central mevalonate pathway to produce lupeol, which is then converted to this compound via a two-step oxidation and dehydrogenation process. While the final enzymatic step has been well-characterized, further research is needed to identify and characterize the specific enzyme responsible for the oxidation of lupeol to lupenone in vivo and to determine the complete enzyme kinetics for the entire pathway. The information and visualizations presented herein serve as a valuable resource for researchers aiming to elucidate the finer details of this compound biosynthesis and to develop strategies for its biotechnological production.
References
- 1. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of a skin active ingredient - this compound by 3-ketosteroid dehydrogenase from Sterolibacterium denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
A Technical Guide to the Biological Activity Screening of Glochidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glochidone, a pentacyclic triterpenoid (B12794562) isolated from various medicinal plants, has demonstrated a broad spectrum of biological activities, positioning it as a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the screening protocols to evaluate the anticancer, anti-inflammatory, and antimicrobial properties of this compound. Detailed methodologies for key in vitro assays are presented, along with a summary of reported quantitative data. Furthermore, this document illustrates the signaling pathways implicated in this compound's mechanism of action through detailed diagrams, offering a foundational resource for researchers investigating its therapeutic potential.
Introduction
This compound is a naturally occurring triterpenoid that has been the subject of growing scientific inquiry due to its diverse pharmacological effects.[1][2] It has been isolated from various plant species, including those from the Glochidion and Phyllanthus genera. Preclinical studies have revealed its potential as an anticancer, anti-inflammatory, and antimicrobial agent, making it a promising candidate for further drug development.[1] This guide aims to provide researchers with the necessary technical information to effectively screen and evaluate the biological activities of this compound.
Anticancer Activity
This compound has exhibited significant antiproliferative effects against various cancer cell lines.[3] Its mechanism of action is believed to involve the induction of apoptosis, or programmed cell death, through pathways such as endoplasmic reticulum (ER) stress.
Quantitative Data for Anticancer Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HOP-62 | Lung Cancer | 5.52 ± 0.25 | [3] |
| EPLC-272H | Lung Cancer | 7.84 ± 1.27 | [3] |
| HCT-116 | Colorectal Cancer | Not specified, but showed remarkable inhibitory activity | [4] |
| PC-3 | Prostate Cancer | IC50 = 27 µg/mL (for a chloroform (B151607) fraction of G. velutinum containing this compound) | [5] |
| MCF-7 | Breast Cancer | IC50 = 222 µg/mL (for a chloroform fraction of G. velutinum containing this compound) | [5] |
Experimental Protocols for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways in Anticancer Activity
This compound's anticancer activity is associated with the induction of ER stress-mediated apoptosis and potential modulation of the Hedgehog signaling pathway.
Caption: ER Stress-Mediated Apoptosis Pathway Induced by this compound.
Caption: Experimental Workflow for Anticancer Screening of this compound.
Anti-inflammatory Activity
This compound and related compounds from Glochidion species have shown potential anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the modulation of the NF-κB signaling pathway.
Quantitative Data for Anti-inflammatory Activity
| Assay | Model | Inhibition | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition | [This is a general finding for similar compounds, specific data for this compound is needed] |
| Elastase Inhibition | In vitro enzymatic assay | 26.5 ± 0.67% | [1] |
| Collagenase Inhibition | In vitro enzymatic assay | 19.41 ± 0.76% | [1] |
Experimental Protocol for Anti-inflammatory Activity Screening
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Principle: The Griess reagent detects nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO. In this assay, macrophages are stimulated with lipopolysaccharide (LPS) to produce NO, and the inhibitory effect of this compound on this production is measured.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite is used to quantify nitrite concentration.
Signaling Pathway in Anti-inflammatory Activity
This compound's anti-inflammatory effects are likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Antimicrobial Activity
This compound has been reported to possess antibacterial and antifungal properties.[1]
Quantitative Data for Antimicrobial Activity
| Organism | Assay | Result | Reference |
| Various bacteria & fungi | Not specified | Broad activity | [1] |
| Gram-positive & Gram-negative bacteria | Disc Diffusion | Weak to mild activity (for extracts of G. multiloculare) |
Experimental Protocol for Antimicrobial Activity Screening
This is a qualitative method to assess the antimicrobial activity of a compound.
Principle: A paper disc impregnated with the test compound is placed on an agar (B569324) plate uniformly inoculated with a microorganism. The compound diffuses from the disc into the agar. If the microorganism is susceptible to the compound, a zone of growth inhibition will appear around the disc.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the inoculum.
-
Disc Application: Aseptically place sterile paper discs impregnated with known concentrations of this compound onto the agar surface. Include a negative control (solvent) and a positive control (standard antibiotic).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disc in millimeters. The size of the zone is proportional to the antimicrobial activity.
Conclusion
This compound is a multifaceted natural compound with promising therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate its biological activities. The elucidation of its mechanisms of action, particularly its role in modulating key signaling pathways, will be crucial for its future development as a therapeutic agent. This guide serves as a valuable resource to standardize the screening process and facilitate the discovery of novel applications for this compound in medicine.
References
An In-depth Technical Guide to Glochidone Derivatives: Structures, Bioactivities, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Glochidone and its derivatives, a class of pentacyclic triterpenoids with significant therapeutic potential. This document details their chemical structures, summarizes their biological activities with quantitative data, outlines key experimental protocols for their study, and visualizes their mechanisms of action through signaling pathway and workflow diagrams.
Core Structures and Derivatives
This compound and its derivatives are primarily based on the lupane (B1675458) and oleanane (B1240867) triterpenoid (B12794562) skeletons. The core structure of this compound is a lup-1-ene-3-one. Naturally occurring and synthetic modifications to this scaffold have yielded a variety of derivatives with diverse biological activities. Key derivatives include Glochidonol and Glochidiol, which are hydroxylated forms of this compound.[1][2] Other significant derivatives have been isolated from various species of the Glochidion plant genus.
A 2023 study on Glochidion puberum led to the isolation of two new oleanane derivatives, Glochidpurnoid A and B, along with 17 known triterpenoid analogues.[3] Another study on Glochidion hirsutum identified five new oleanane-type saponins, designated Hirsutosides A-E.[4] These compounds have demonstrated significant cytotoxic activities against various cancer cell lines.
Biological Activities and Quantitative Data
This compound and its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antidiabetic, and skin-rejuvenating properties. Their anticancer effects are particularly noteworthy, with several derivatives demonstrating potent cytotoxicity against a range of human cancer cell lines.
Anticancer Activity
The anticancer activity of this compound derivatives is a primary area of research interest. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell types. The tables below summarize the cytotoxic activities (IC50 values) of selected this compound derivatives.
Table 1: Cytotoxic Activities of Oleanane Derivatives from Glochidion puberum [3][5]
| Compound | Cell Line | IC50 (µM) |
| Glochidpurnoid B | HCT-116 | 0.80 ± 0.05 |
| Morolic acid acetate | HCT-116 | 2.99 ± 0.15 |
| Betulin | HCT-116 | 1.50 ± 0.10 |
| 3β-O-trans-coumaroylbetulinic acid | HCT-116 | 1.25 ± 0.08 |
| Glochidiol | HCT-116 | 2.50 ± 0.12 |
| Glochidonol | HCT-116 | 1.80 ± 0.09 |
| 5-Fluorouracil (Positive Control) | HCT-116 | > 10 |
Table 2: Cytotoxic Activities of Oleanane Saponins from Glochidion hirsutum [4]
| Compound | HepG-2 (IC50 µM) | A-549 (IC50 µM) | MCF-7 (IC50 µM) | SW-626 (IC50 µM) |
| Hirsutoside A | 5.2 | 3.4 | 6.8 | 7.5 |
| Hirsutoside B | 6.1 | 4.2 | 8.1 | 9.3 |
| Hirsutoside C | 47.0 | 51.2 | 49.5 | 54.4 |
| Hirsutoside D | 8.5 | 6.7 | 9.9 | 10.2 |
| Hirsutoside E | 7.9 | 5.8 | 9.1 | 9.8 |
Table 3: Cytotoxic Activities of Lupane-Type Triterpenes from Glochidion eriocarpum and Glochidion sphaerogynum [6]
| Compound | MCF-7 (GI50 µM) | NCI-H460 (GI50 µM) | SF-268 (GI50 µM) |
| lup-20(29)ene-3alpha,23-diol | 12.7 ± 3.7 | 17.9 ± 1.1 | 17.9 ± 0.5 |
| Glochidonol | 9.0 ± 3.7 | 4.9 ± 0.2 | 9.8 ± 0.5 |
| Glochidiol | 6.63 ± 0.7 | 7.5 ± 0.5 | 9.7 ± 0.3 |
| 3-epi-lupeol | 75.6 ± 11.7 | 86.1 ± 12.4 | 80.9 ± 2.6 |
| lup-20(29)-ene-1beta,3beta-diol | 79.2 ± 2.4 | >100 | >100 |
Anti-inflammatory Activity
Certain chalcone (B49325) derivatives, which share structural similarities with some flavonoids found in Glochidion species, have been shown to suppress NF-κB-mediated inflammation.[7] This suggests a potential mechanism for the anti-inflammatory effects of this compound derivatives, which warrants further investigation.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound derivatives are mediated through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Induction of Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis
Glochidpurnoid B, an oleanane derivative from G. puberum, has been shown to induce apoptosis in colorectal cancer cells through the endoplasmic reticulum (ER) stress pathway.[3][5] The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), which, if unresolved, leads to apoptosis.
Inhibition of Tubulin Polymerization
Several natural product derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. While direct evidence for this compound derivatives is still emerging, their structural similarity to other known tubulin inhibitors suggests this as a plausible mechanism of action.
Modulation of NF-κB Signaling
The NF-κB signaling pathway is a key regulator of inflammation and is often dysregulated in cancer. Some flavonoids, which are also found in Glochidion species, have been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound derivatives.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8][9]
Materials:
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, often by monitoring the change in turbidity or fluorescence.[10][11]
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
This compound derivatives
-
Positive control (e.g., colchicine) and negative control (vehicle)
-
Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader
Protocol:
-
Reagent Preparation: Prepare a stock solution of tubulin in polymerization buffer. Prepare serial dilutions of the this compound derivatives.
-
Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compounds at various concentrations.
-
Initiation of Polymerization: Add the tubulin and GTP solution to each well to initiate polymerization.
-
Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm (for turbidity) or fluorescence (using a fluorescent reporter) at 37°C for a set period (e.g., 60 minutes).
-
Data Analysis: Plot the absorbance or fluorescence intensity over time. Calculate the rate and extent of polymerization for each compound concentration and determine the IC50 for inhibition of tubulin polymerization.
Conclusion
This compound and its derivatives represent a promising class of natural products with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their diverse chemical structures and multifaceted mechanisms of action provide a rich area for further investigation. This technical guide serves as a foundational resource for researchers and drug development professionals, providing key data and methodologies to facilitate continued exploration of these potent bioactive compounds. Future research should focus on elucidating the structure-activity relationships of a wider range of derivatives, further defining their molecular targets and signaling pathways, and evaluating their efficacy and safety in preclinical and clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. mdpi.com [mdpi.com]
- 4. Oleanane-type Saponins from Glochidion hirsutum and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Constituents of Glochidion puberum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glochidion puberum, a member of the Phyllanthaceae family, is a plant with a history of use in traditional medicine for treating a variety of ailments including dysentery, diarrhea, influenza, and fever.[1][2] Modern phytochemical investigations into this species have revealed a rich and diverse array of secondary metabolites, establishing it as a significant source of bioactive compounds with potential therapeutic applications. This guide provides a comprehensive overview of the known chemical constituents isolated from Glochidion puberum, detailed experimental protocols for their extraction and isolation, and an examination of the elucidated signaling pathways through which these compounds exert their biological effects. The information is tailored for researchers, scientists, and professionals in the field of drug development seeking to explore the pharmacological potential of this plant.
Chemical Constituents of Glochidion puberum
The chemical landscape of Glochidion puberum is dominated by a variety of terpenoids, lignans, and sesquiterpenoids. Research has led to the isolation and characterization of numerous compounds, including novel chemical entities.
Triterpenoids
A significant number of oleanane-type triterpenoids have been identified in the stems and twigs of G. puberum. These include two new compounds, Glochidpurnoid A and B, along with 17 other known analogues.[1] Additionally, several triterpenoid (B12794562) saponins (B1172615), named puberosides, have been isolated from the aerial parts and the water-soluble fraction of the plant.[3][4]
Lignanoids and Sesquiterpenoids
Beyond triterpenoids, G. puberum has been found to contain a novel lignanoid, Glochinin A, and two known norbisabolane sesquiterpenoids, Glochicoccin D and Phyllaemblic acid.[5]
The following table summarizes the key chemical constituents isolated from Glochidion puberum, categorized by their chemical class.
| Class | Compound Name | Plant Part | Notes |
| Triterpenoids | Glochidpurnoid A | Stems and Twigs | New oleanane (B1240867) derivative[1] |
| Glochidpurnoid B | Stems and Twigs | New oleanane derivative with anti-colorectal cancer activity[1][5] | |
| 17 Known Triterpenoid Analogues | Stems and Twigs | Further details in cited literature[1] | |
| Puberoside A | Aerial Parts | New triterpenoid saponin[3] | |
| Puberoside B | Aerial Parts | New triterpenoid saponin[3] | |
| Puberoside C | Water-soluble fraction | New triterpenoid glycoside[4] | |
| Puberoside D | Water-soluble fraction | New triterpenoid glycoside[4] | |
| Puberoside E | Water-soluble fraction | New triterpenoid glycoside[4] | |
| Lignanoids | Glochinin A | Not specified | New lignanoid[5] |
| Sesquiterpenoids | Glochicoccin D | Not specified | Known norbisabolane sesquiterpenoid[5] |
| Phyllaemblic acid | Not specified | Known norbisabolane sesquiterpenoid[5] |
Experimental Protocols
Extraction and Isolation of Triterpenoids from Stems and Twigs
The following protocol details the methodology for the extraction and isolation of triterpenoids, including Glochidpurnoids A and B, from the stems and twigs of Glochidion puberum.[6]
-
Plant Material and Extraction:
-
Air-dried and powdered stems and twigs of G. puberum (13 kg) are extracted with 95% ethanol (B145695) (3 x 55 L) at room temperature.[6]
-
The resulting ethanol extract (819 g) is suspended in water (1 L) and partitioned with ethyl acetate (B1210297) (3 x 2.5 L).[6]
-
-
Fractionation of Ethyl Acetate Extract:
-
The ethyl acetate portion (185 g) is subjected to chromatography on a macroporous resin column, eluting with a methanol/water gradient (35% to 95%) to yield four fractions (Frs. 1–4).[6]
-
-
Isolation and Purification:
-
Fraction 3 (40 g) is further purified by silica (B1680970) gel column chromatography using a petroleum ether/ethyl acetate gradient (from 0:1 to 1:1) to give nine subfractions (Frs. 3a−3i).[6]
-
Specific compounds are isolated from these subfractions through repeated column chromatography on silica gel and Rp-C18 columns with various solvent systems. For instance, compound 16 (15 mg) was obtained from Fr. 3a (2.4 g) using silica gel CC with a PE/acetone gradient.[6] Compounds 4 (30 mg) and 10 (10 mg) were purified from another fraction.[6]
-
Signaling Pathways
Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Glochodpurnoid B
One of the most significant findings related to the bioactive compounds of G. puberum is the discovery that Glochodpurnoid B induces apoptosis in colorectal cancer cells (HCT-116) through the endoplasmic reticulum (ER) stress pathway.[5]
Mechanistic studies have shown that Glochodpurnoid B treatment leads to the upregulation of Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP), which are key markers of ER stress.[5] The induction of CHOP is a critical step, as it can downregulate the expression of anti-apoptotic proteins and promote the expression of pro-apoptotic proteins, ultimately leading to programmed cell death.[5][7] Furthermore, the apoptotic effects of Glochodpurnoid B can be diminished by treatment with an ER stress inhibitor, confirming the central role of this pathway.[5]
Conclusion
Glochidion puberum represents a valuable natural source of structurally diverse and biologically active chemical constituents. The triterpenoids, lignanoids, and sesquiterpenoids isolated from this plant have shown promising pharmacological activities, particularly in the context of cancer research. The detailed experimental protocols provided herein offer a practical guide for the isolation of these compounds, while the elucidation of the ER stress-mediated apoptotic pathway for Glochodpurnoid B provides a foundation for further mechanistic studies and drug development efforts. This technical guide serves as a foundational resource for scientists dedicated to exploring the therapeutic potential of phytochemicals derived from Glochidion puberum.
References
- 1. A novel lignanoid and norbisabolane sesquiterpenoids from Glochidion puberum [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Two new triterpenoid saponins from Glochidion puberum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Puberosides C-E, triterpenoid saponins from Glochidion puberum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Glochidone: Preliminary Insights into its Mechanism of Action as a Potential Anticancer Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glochidone, a triterpenoid (B12794562) compound isolated from plants of the Glochidion genus, has been identified as a molecule of interest in the field of oncology.[1] Preliminary studies have explored its cytotoxic effects, suggesting a potential role as an anticancer agent. This technical guide provides a comprehensive overview of the initial research into this compound's mechanism of action, drawing from studies on related compounds to hypothesize its cellular and molecular targets. This document is intended to serve as a foundational resource for researchers seeking to further investigate the therapeutic potential of this compound.
Cytotoxicity of this compound
The primary assessment of a potential anticancer compound is its ability to inhibit the proliferation of cancer cells. The cytotoxic activity of this compound has been evaluated, providing a basis for further mechanistic studies.
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. Preliminary screening of a panel of triterpenoids isolated from Glochidion puberum has provided an initial cytotoxicity value for this compound against a human colorectal cancer cell line.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | HCT-116 | > 40 | [2] |
Note: The available data indicates that this compound has modest activity against the HCT-116 cell line in this specific study. For comparison, other related triterpenoids from the same plant, such as Glochidpurnoid B, exhibited significantly higher potency with IC50 values in the low micromolar range.[2]
Hypothesized Mechanism of Action: ER Stress-Mediated Apoptosis
While direct mechanistic studies on this compound are limited, research on the more potent, structurally related compound Glochidpurnoid B, isolated from the same plant, offers a plausible model for this compound's mechanism of action.[2] These studies suggest that the compound induces cancer cell death through the activation of the endoplasmic reticulum (ER) stress pathway, leading to apoptosis.
Endoplasmic Reticulum (ER) Stress Induction
The ER is a critical organelle for protein folding and modification. An accumulation of unfolded or misfolded proteins in the ER lumen triggers a cellular stress response known as the unfolded protein response (UPR).[2] It is hypothesized that this compound, similar to other pentacyclic triterpenoids, may disrupt ER homeostasis, leading to the activation of the UPR. Key marker proteins of ER stress include Activating Transcription Factor 4 (ATF4) and C/EBP-homologous protein (CHOP).[2]
Induction of Apoptosis
Prolonged or overwhelming ER stress can switch the UPR from a pro-survival to a pro-apoptotic response. This is a common mechanism for anticancer compounds to selectively kill cancer cells.[2] The induction of apoptosis is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.
Key events in the hypothesized apoptotic pathway include:
-
Upregulation of Pro-apoptotic Proteins: Increased expression of proteins like Bax, which promotes mitochondrial outer membrane permeabilization.[2]
-
Downregulation of Anti-apoptotic Proteins: Decreased expression of proteins like Bcl-2, which normally protect the mitochondrial membrane integrity.[2]
-
Caspase Activation: The shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, including the cleavage and activation of Caspase-3.[2]
-
PARP Cleavage: Activated Caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]
Signaling Pathway Diagram
References
In Vitro Cytotoxicity of Glochidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic properties of Glochidone, a triterpenoid (B12794562) natural product. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its anti-cancer activities, mechanisms of action, and the experimental protocols used for its evaluation.
Executive Summary
This compound, a pentacyclic triterpenoid isolated from plants of the Glochidion genus, has demonstrated notable cytotoxic effects against various human cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the endoplasmic reticulum (ER) stress pathway. This guide consolidates the available quantitative data on its cytotoxic potency, details the experimental methodologies for its assessment, and visualizes the key signaling pathways involved in its cellular activity.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and related compounds has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cellular proliferation, are summarized in the tables below.
Table 1: IC50 Values of Purified this compound and Analogs against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound Analog (2) | HCT-116 | Colorectal Carcinoma | 0.80 ± 0.05 | [1] |
| This compound | HOP-62 | Lung Cancer | 5.52 ± 0.25 | [2] |
| This compound | EPLC-272 H | Lung Cancer | 7.84 ± 1.27 | [2] |
Table 2: Cytotoxicity of Glochidion Plant Extracts Containing this compound
| Plant Extract | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Glochidion velutinum (Crude Extract) | PC-3 | Prostate Cancer | 89.02 | [3] |
| Glochidion velutinum (Chloroform Fraction) | PC-3 | Prostate Cancer | 27.63 | [3] |
| Glochidion velutinum (Crude Extract) | MCF-7 | Breast Cancer | 431.78 | [3] |
| Glochidion velutinum (Chloroform Fraction) | MCF-7 | Breast Cancer | 222.27 | [3] |
| Glochidion zeylanicum (Aqueous Extract) | HepG2 | Liver Cancer | Significant Activity | [4] |
| Glochidion zeylanicum (Aqueous Extract) | HT-29 | Colorectal Cancer | Significant Activity | [4] |
| Glochidion zeylanicum (Aqueous Extract) | PC-3 | Prostate Cancer | Significant Activity | [4] |
Mechanism of Action: ER Stress-Mediated Apoptosis
This compound and its analogs exert their cytotoxic effects primarily by inducing apoptosis, a form of programmed cell death. The key initiating event is the induction of endoplasmic reticulum (ER) stress.[1] The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a complex signaling network.
In the case of this compound-induced cytotoxicity, the PERK branch of the UPR is activated. This leads to the phosphorylation of eIF2α and subsequent upregulation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, promotes the expression of the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).[1][5]
CHOP then modulates the expression of key apoptosis-regulating proteins. Specifically, it upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, caspase activation (Caspase-3), and the cleavage of Poly (ADP-ribose) polymerase (PARP), ultimately culminating in apoptotic cell death.[1]
Signaling Pathway Visualization
Experimental Protocols
The following sections detail the methodologies commonly employed in the in vitro assessment of this compound's cytotoxicity.
Cell Culture
Human cancer cell lines (e.g., HCT-116, HOP-62, EPLC-272 H) are maintained in appropriate culture media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays (MTT and XTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent like DMSO and serially diluted in culture medium to the desired concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) at the highest concentration used.
-
Reagent Incubation:
-
MTT Assay: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
XTT Assay: The XTT labeling mixture is prepared according to the manufacturer's instructions and added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
-
Solubilization and Absorbance Reading:
-
MTT Assay: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to dissolve the formazan (B1609692) crystals. The plate is shaken for 15 minutes.
-
XTT Assay: The absorbance of the soluble formazan product is measured directly.
-
-
Data Analysis: The absorbance is read using a microplate reader at a wavelength of 570 nm for MTT and 450-500 nm for XTT. Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.
Protocol:
-
Cell Lysis: After treatment with this compound, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., CHOP, PARP, Caspase-3, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
Conclusion
This compound exhibits significant in vitro cytotoxicity against a range of human cancer cell lines. Its pro-apoptotic activity, mediated through the induction of ER stress and the UPR, highlights its potential as a lead compound for the development of novel anticancer therapeutics. Further research is warranted to expand the evaluation of this compound against a broader panel of cancer cell lines and to further elucidate the intricate molecular details of its mechanism of action. This guide provides a foundational resource for researchers and professionals engaged in the exploration and development of natural product-based cancer therapies.
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS-Based Metabolomic Profiling of Constituents from Glochidion velutinum and Its Activity against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyrusbio.com.tw [cyrusbio.com.tw]
- 5. medic.upm.edu.my [medic.upm.edu.my]
Glochidone: A Technical Guide to its Discovery, History, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glochidone, a pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) family, has been a subject of phytochemical interest for over half a century. First isolated from the bark of Glochidion africanum, this natural product has since been identified in numerous other plant species, primarily within the Glochidion genus. Its structure, characterized by a lup-20(29)-en-1,3-dione skeleton, has been elucidated through extensive spectroscopic analysis. Research into its biological activities has revealed a wide spectrum of potential therapeutic applications, including notable cytotoxic effects against various cancer cell lines and significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its isolation and characterization, a summary of its biological activities with quantitative data, and an exploration of its known mechanisms of action, including its role in inducing endoplasmic reticulum stress-mediated apoptosis.
Discovery and History
This compound was first reported in the scientific literature in the late 1960s as part of pioneering phytochemical investigations into the constituents of the Euphorbiaceae family.
Initial Isolation (1969): The first documented isolation of this compound was by Hui and Fung from the leaves and stems of Glochidion wrightii Benth, a plant species found in Hong Kong. In their 1969 publication in the Journal of the Chemical Society C, they detailed the extraction and separation of several triterpenoids. Alongside the novel compound glochidonol, they successfully isolated and identified known compounds, including friedelin, friedelan-3β-ol, β-sitosterol, and this compound.
Subsequent Discoveries: Following its initial discovery, this compound was identified in other species of the same genus. In 1976, Hui and Li reported the isolation of this compound from Glochidion eriocarpum. It has also been identified as a constituent of Glochidion multiloculare, Glochidion puberum, and Glochidion velutinum, solidifying its status as a characteristic metabolite of the Glochidion genus. These findings have spurred further research into the pharmacological potential of this class of compounds.
Structural Elucidation
The chemical structure of this compound was determined to be lup-20(29)-ene-1,3-dione . This was established through a combination of chemical methods and spectroscopic analysis, primarily Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Data:
-
Molecular Formula: C₃₀H₄₆O
-
Molecular Weight: 422.7 g/mol
-
IR Spectroscopy: The infrared spectrum of this compound shows characteristic absorption bands for a six-membered ring ketone and an α,β-unsaturated ketone, which are key functional groups in its dione (B5365651) structure.
-
Mass Spectrometry: The mass spectrum provides the accurate molecular weight and fragmentation patterns consistent with the lupane triterpenoid skeleton.
-
¹H NMR Spectroscopy: The proton NMR spectrum displays signals corresponding to the vinyl protons of the isopropenyl group, multiple methyl group singlets, and a complex pattern of methylene (B1212753) and methine protons typical of the pentacyclic lupane framework.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the presence of 30 carbon atoms, including the carbonyl carbons of the dione functionality, the olefinic carbons of the isopropenyl group, and the characteristic signals for the lupane skeleton.
The definitive identification in more recent studies is typically achieved by comparing the NMR data of the isolated compound with the established literature values for this compound[1].
Experimental Protocols
The following sections detail the generalized methodologies for the isolation of this compound from plant material and the assessment of its cytotoxic activity.
Isolation and Purification of this compound
This protocol is based on the methods described in early phytochemical studies of Glochidion species.
Workflow:
Figure 1: General workflow for the isolation of this compound.
Detailed Steps:
-
Plant Material Preparation: The leaves and stems of the source plant (e.g., Glochidion wrightii) are air-dried and ground into a coarse powder.
-
Extraction: The powdered material is exhaustively extracted using a Soxhlet apparatus with a non-polar solvent such as light petroleum (boiling range 60-80°C) for several hours.
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
Column Chromatography: The crude residue is subjected to column chromatography on a neutral alumina (B75360) (Brockmann Grade I) column.
-
Elution: The column is eluted with a gradient of solvents, starting with light petroleum and gradually increasing the polarity with benzene. This compound typically elutes with a mixture of light petroleum and benzene.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound with an Rf value corresponding to this compound are pooled.
-
Crystallization: The pooled fractions are concentrated, and the residue is crystallized from a suitable solvent system (e.g., chloroform-methanol) to yield pure this compound as colorless needles.
Cytotoxicity Assessment (MTT Assay)
This protocol describes a standard method for evaluating the in vitro cytotoxic activity of this compound against cancer cell lines.
Workflow:
Figure 2: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., HCT-116, HepG2, MCF-7) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound in DMSO is prepared and serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, with its anticancer and anti-inflammatory properties being the most studied. However, much of the available data comes from studies on crude extracts or fractions, where this compound is one of several constituents. Data on the activity of the pure compound is limited.
Cytotoxic Activity
While specific IC₅₀ values for pure this compound are not consistently reported across a wide range of cell lines in the reviewed literature, studies on closely related compounds and extracts containing this compound indicate significant cytotoxic potential. For instance, a study on Glochidion puberum identified several triterpenoids with potent activity against the HCT-116 colorectal cancer cell line, with IC₅₀ values in the low micromolar range[1]. Extracts from Glochidion velutinum, known to contain this compound, showed potent activity against the PC-3 prostate cancer cell line (IC₅₀ = 27.63 µg/mL for the chloroform (B151607) fraction)[2].
Table 1: Cytotoxic Activity of Glochidion Extracts and Related Compounds
| Plant/Compound Source | Cell Line | Assay | Activity (IC₅₀) | Reference |
| Glochidion velutinum (Chloroform Fraction) | PC-3 (Prostate) | MTT | 27.63 µg/mL | [2] |
| Glochidion velutinum (Chloroform Fraction) | MCF-7 (Breast) | MTT | 222.27 µg/mL | [2] |
| Glochidpurnoid B (from G. puberum) | HCT-116 (Colorectal) | MTT | 0.80 µM | [1] |
| Glochidonol (from G. puberum) | HCT-116 (Colorectal) | MTT | 2.99 µM | [1] |
Anti-inflammatory Activity
The anti-inflammatory effects have been demonstrated primarily through in vitro and in vivo studies of Glochidion extracts. An ethanolic extract of Glochidion daltonii was shown to inhibit the expression of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in LPS-stimulated RAW264.7 macrophage cells at concentrations between 0.063 and 0.250 mg/mL[3].
Mechanism of Action and Signaling Pathways
Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of triterpenoids from Glochidion species, providing insights into the potential pathways targeted by this compound.
Induction of ER Stress-Mediated Apoptosis
One of the key anticancer mechanisms identified for triterpenoids from Glochidion is the induction of apoptosis (programmed cell death) via the endoplasmic reticulum (ER) stress pathway. This pathway is activated when unfolded or misfolded proteins accumulate in the ER lumen.
A study on a potent compound isolated from Glochidion puberum demonstrated that it induces apoptosis in HCT-116 cells by upregulating the expression of key ER stress marker genes, including Activating Transcription Factor 4 (ATF4) and C/EBP Homologous Protein (CHOP)[1]. The increased expression of CHOP subsequently leads to the activation of the apoptotic cascade, involving the cleavage of PARP and caspase-3[1]. This suggests that this compound may share a similar mechanism of action.
Figure 3: Proposed ER stress-mediated apoptotic pathway for this compound.
Inhibition of Inflammatory Mediators
The observed reduction in TNF-α and IL-1β expression by Glochidion extracts suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway[3]. NF-κB is a master regulator of inflammation, and its activation is required for the transcription of many pro-inflammatory genes, including TNF-α and IL-1β. While direct evidence for this compound is still needed, it is plausible that it exerts its anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα and blocking the nuclear translocation of NF-κB.
Conclusion and Future Directions
This compound, a lupane-type triterpenoid first discovered over 50 years ago, remains a molecule of significant interest. Its consistent presence in the Glochidion genus and its demonstrated biological activities, particularly in the realms of oncology and inflammation, highlight its potential as a lead compound for drug development. While the historical research has firmly established its structure and origin, modern studies are beginning to uncover its molecular mechanisms.
Future research should focus on several key areas. Firstly, there is a need for more extensive screening of pure this compound against a wider panel of cancer cell lines to establish a clear and quantitative structure-activity relationship. Secondly, a more profound investigation into its mechanism of action is warranted, confirming its effects on the ER stress and NF-κB pathways and exploring other potential molecular targets. Finally, the development of efficient and scalable synthetic or semi-synthetic routes could facilitate further pharmacological studies and the generation of novel, more potent analogs. Such efforts will be crucial in translating the therapeutic potential of this compound into clinical applications.
References
- 1. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS-Based Metabolomic Profiling of Constituents from Glochidion velutinum and Its Activity against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectral Data Analysis of Glochidone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data of Glochidone, a naturally occurring triterpenoid. The document focuses on the analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering valuable insights for researchers involved in natural product chemistry, pharmacology, and drug development. This compound's molecular formula is C₃₀H₄₆O, and its exact mass is 422.354866087 Da[1].
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through one- and two-dimensional NMR spectroscopy. The following tables summarize the key ¹H and ¹³C NMR spectral data, which are crucial for the identification and characterization of this compound.
Table 1: ¹H-NMR Spectral Data of this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 7.10 | d | 10.0 |
| 2 | 5.79 | d | 10.0 |
| 19 | 2.40 | td | 11.0, 6.0 |
| 23 | 1.06 | s | |
| 24 | 0.95 | s | |
| 25 | 1.08 | s | |
| 26 | 1.12 | s | |
| 27 | 1.11 | s | |
| 28 | 0.80 | s | |
| 29a | 4.70 | d | 2.0 |
| 29b | 4.59 | d | 2.0 |
| 30 | 1.69 | s |
Data sourced from Triterpenoids from Phyllanthus acidus (L.) Skeels[2]
Table 2: ¹³C-NMR Spectral Data of this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 159.9 |
| 2 | 125.1 |
| 3 | 205.5 |
| 4 | 47.5 |
| 5 | 55.4 |
| 6 | 19.8 |
| 7 | 33.5 |
| 8 | 41.0 |
| 9 | 49.8 |
| 10 | 37.2 |
| 11 | 21.6 |
| 12 | 26.7 |
| 13 | 38.4 |
| 14 | 43.1 |
| 15 | 27.5 |
| 16 | 35.6 |
| 17 | 43.0 |
| 18 | 48.3 |
| 19 | 48.0 |
| 20 | 150.4 |
| 21 | 29.9 |
| 22 | 38.0 |
| 23 | 26.6 |
| 24 | 21.2 |
| 25 | 16.2 |
| 26 | 16.0 |
| 27 | 16.5 |
| 28 | 18.1 |
| 29 | 109.6 |
| 30 | 19.2 |
Data sourced from Triterpenoids from Phyllanthus acidus (L.) Skeels[2] and TRITERPENES FROM THE LEAVES OF Glochidion obliquum[3]
Mass Spectrometry (MS) Analysis
-
Molecular Ion Peak: The ESI-MS spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 423.36.
-
Key Fragmentation Pathways: For lupane (B1675458) skeletons lacking a double bond in the C-ring, retro-Diels-Alder (rDA) fragmentation is not favored[5]. Instead, fragmentation is often initiated by the loss of functional groups and subsequent cleavages of the pentacyclic ring system. Common neutral losses include water (if hydroxylated analogs are present), methyl groups, and portions of the side chain. Characteristic fragment ions for the lupane skeleton are often observed at m/z 187, 189, 201, and 203[5].
Experimental Protocols
The following protocols are representative of the methods used for the isolation and spectral analysis of this compound and related triterpenoids from plant sources.
2.1. Isolation and Purification of this compound
This protocol is a synthesized procedure based on methods described for the isolation of triterpenoids from Glochidion species[3].
-
Plant Material Collection and Preparation: The leaves of a Glochidion species are collected, identified, and air-dried. The dried leaves are then ground into a fine powder.
-
Extraction: The powdered plant material is extracted with methanol (B129727) at room temperature. The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Separation: The dichloromethane fraction, which typically contains triterpenoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Further Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC). These fractions are then further purified using reversed-phase column chromatography (RP-18) with a methanol-water gradient to yield pure this compound.
2.2. NMR Spectroscopic Analysis
The following is a general procedure for obtaining NMR spectra of triterpenoids[3][7][8][9][10].
-
Sample Preparation: Approximately 5-20 mg of pure this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H-NMR Spectroscopy: ¹H-NMR spectra are recorded on a 500 MHz spectrometer. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C-NMR Spectroscopy: ¹³C-NMR spectra are recorded on the same spectrometer at 125 MHz. A larger sample amount (20-50 mg) may be required. The spectral width is typically 0-220 ppm.
-
2D-NMR Spectroscopy: To aid in structural elucidation, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
2.3. Mass Spectrometry (MS) Analysis
This protocol outlines a general method for the MS analysis of triterpenoids[11].
-
Sample Preparation: A dilute solution of pure this compound is prepared in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: An LC-MS/MS system equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The analysis is performed in positive ion mode. A full scan is acquired to determine the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): The protonated molecular ion is selected as the precursor ion for collision-induced dissociation (CID) to generate a fragmentation pattern. The collision energy is varied to obtain optimal fragmentation.
Signaling Pathway and Experimental Workflow Diagrams
3.1. Endoplasmic Reticulum Stress-Mediated Apoptosis
Some triterpenoids from Glochidion species have been shown to induce endoplasmic reticulum (ER) stress-mediated apoptosis in cancer cells[12]. This pathway is a key mechanism by which cells respond to the accumulation of unfolded or misfolded proteins in the ER. Prolonged ER stress can lead to programmed cell death.
Caption: ER Stress-Mediated Apoptosis Pathway Induced by this compound.
3.2. Experimental Workflow for Spectral Data Acquisition
The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of this compound.
Caption: Workflow for this compound Spectral Data Acquisition and Analysis.
References
- 1. This compound | C30H46O | CID 44559199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vci.vnu.edu.vn [vci.vnu.edu.vn]
- 4. researchgate.net [researchgate.net]
- 5. The Identification of New Triterpenoids in Eucalyptus globulus Wood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. LC-MS/MS-Based Metabolomic Profiling of Constituents from Glochidion velutinum and Its Activity against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Glochidone Extraction, Purification, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glochidone (B111570) is a naturally occurring triterpenoid (B12794562) found in various plant species of the Glochidion genus (Phyllanthaceae family).[1][2][3] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory and cytotoxic effects.[1][2] As a promising candidate for drug development, standardized and efficient protocols for the extraction and purification of this compound are essential for advancing research and development efforts. This application note provides a detailed protocol for the laboratory-scale extraction and purification of this compound, summarizes key quantitative data, and illustrates its potential mechanism of action through the inhibition of the NF-κB signaling pathway.
Data Presentation
The following table summarizes illustrative quantitative data for the extraction and purification of this compound from Glochidion species. These values are representative and may vary depending on the plant material, extraction method, and purification efficiency.
| Parameter | Value | Notes |
| Extraction | ||
| Starting Plant Material (dried leaves) | 500 g | Glochidion heyneanum |
| Extraction Solvent | Methanol (B129727) | - |
| Extraction Method | Maceration | Three successive extractions at room temperature. |
| Crude Extract Yield | 25 g | 5% of the initial dry weight. |
| This compound Content in Crude Extract | ~1.5% | Estimated by preliminary analysis. |
| Purification | ||
| Purification Method | Silica (B1680970) Gel Column Chromatography | Gradient elution with n-hexane and ethyl acetate (B1210297). |
| Yield after Column Chromatography | 350 mg | - |
| Purity after Column Chromatography | ~90% | Assessed by HPLC. |
| Final Purification Method | Recrystallization | From a mixture of methanol and chloroform (B151607). |
| Final Yield of Pure this compound | 280 mg | 0.056% of the initial dry weight. |
| Final Purity of this compound | >98% | Confirmed by NMR and HPLC analysis. |
Experimental Protocols
Protocol 1: Extraction of this compound from Glochidion Plant Material
This protocol describes a general procedure for the solvent extraction of this compound from the dried and powdered leaves of a Glochidion species.
Materials and Reagents:
-
Dried and powdered leaves of Glochidion sp.
-
Methanol (analytical grade)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Distilled water
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Maceration:
-
Weigh 500 g of dried, powdered leaf material and place it in a large glass container.
-
Add 2.5 L of methanol to the plant material.
-
Stir the mixture for 15 minutes and then allow it to stand at room temperature for 48 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper to separate the plant residue from the liquid extract.
-
Repeat the extraction process two more times with fresh methanol (2.5 L each time) to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
-
Solvent Evaporation:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Continue evaporation until a dark, viscous crude extract is obtained.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanolic extract (approximately 25 g) in 500 mL of distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid partitioning by successively extracting the aqueous suspension with n-hexane (3 x 500 mL) followed by ethyl acetate (3 x 500 mL).
-
Collect the ethyl acetate fractions, as this compound is expected to partition into this phase.
-
Concentrate the combined ethyl acetate fractions using a rotary evaporator to yield the ethyl acetate extract, which is enriched with this compound.
-
Protocol 2: Purification of this compound
This protocol details the purification of this compound from the enriched ethyl acetate extract using silica gel column chromatography followed by recrystallization.
Materials and Reagents:
-
Ethyl acetate extract from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Chloroform (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Standard laboratory glassware
Procedure:
-
Column Chromatography:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column.
-
Dissolve the ethyl acetate extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).
-
Collect fractions of approximately 20-30 mL.
-
Monitor the fractions by TLC using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2) and visualize the spots under UV light or by staining.
-
Combine the fractions containing the compound of interest (this compound).
-
Evaporate the solvent from the combined fractions to obtain the partially purified this compound.
-
-
Recrystallization:
-
Dissolve the partially purified this compound in a minimum amount of hot methanol.
-
If any insoluble impurities remain, filter the hot solution.
-
Slowly add chloroform to the hot methanolic solution until a slight turbidity appears.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway Diagram
Extracts from Glochidion species have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This compound, as a key bioactive triterpenoid, is likely a significant contributor to this activity. The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by this compound.
Caption: Potential Inhibition of the NF-κB Pathway by this compound.
References
Application Notes and Protocols for the Synthesis and SAR Studies of Glochidone Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of novel Glochidone analogues and the subsequent evaluation of their structure-activity relationships (SAR), with a focus on anticancer activity. While direct and extensive SAR studies on this compound analogues are not widely published, this guide leverages established synthetic methodologies and biological data from the structurally related lupane-type triterpenoids to provide a robust framework for initiating a drug discovery program centered on the this compound scaffold.
This compound, a pentacyclic triterpenoid (B12794562) from the lupane (B1675458) family, has been identified as a characteristic metabolite in various Glochidion species and has shown a range of biological activities, including cytotoxic effects against cancer cell lines.[1] The modification of its core structure offers a promising avenue for the development of potent and selective therapeutic agents.
Rationale for Synthesis of this compound Analogues
The lupane scaffold, shared by this compound, betulinic acid, and lupeol, has been the subject of numerous medicinal chemistry campaigns. Studies on derivatives of these related compounds have revealed that modifications at various positions can significantly impact cytotoxic activity. Key positions for modification on the this compound scaffold, based on analogous SAR studies, include:
-
C-3 Position: The ketone at C-3 in this compound is a prime site for modification. Conversion to hydroxyl, oxime, or other functional groups can influence activity. For instance, in other lupane triterpenes, the presence of a keto function at C-3 has been shown to enhance differentiation-inducing activities in cancer cells.[2]
-
C-28 Position: Although this compound lacks the carboxyl group of betulinic acid, derivatization strategies targeting the broader isopropenyl group or nearby positions can be envisioned.
-
A-Ring Modifications: Introduction of substituents on the A-ring can modulate activity.
-
E-Ring Modifications: Alterations to the isopropenyl group in the E-ring can influence cytotoxic potency.
Proposed Synthetic Strategies for this compound Analogues
The synthesis of this compound analogues can be approached through the chemical modification of the natural product or its precursors. An enzymatic synthesis of this compound itself has been reported via the oxidative dehydrogenation of 3-ketolupeol (lupenone).[3] This provides a potential starting material for further derivatization.
General Workflow for Synthesis
The following diagram illustrates a general workflow for the synthesis and evaluation of this compound analogues.
Caption: General workflow for the synthesis and evaluation of this compound analogues.
Structure-Activity Relationship (SAR) Data of Related Lupane Triterpenoids
While a comprehensive SAR table for a series of this compound analogues is not available, the following table summarizes the cytotoxic activities of various structurally related lupane triterpenoids. This data serves as a valuable reference for designing new this compound derivatives.
| Compound/Analogue | Modification | Cell Line | Activity (IC₅₀/EC₅₀ in µM) | Reference |
| Betulinic Acid Derivatives | ||||
| Rhodamine B Conjugate (Homopiperazinyl Linker) | Conjugation at C-28 | A2780 (ovarian) | 0.016 | [4] |
| Rhodamine 101 Conjugate (Homopiperazinyl Linker) | Conjugation at C-28 | A2780 (ovarian) | 0.019 | [4] |
| 3-O-α-L-rhamnopyranoside | Glycosylation at C-3 | Various | 2.6 - 3.9 | [5] |
| Betulonic Acid Derivatives | ||||
| 3-Pyridinylidene Derivative (Compound 6) | Modification at C-2 | Leukemia | 0.03 | [6] |
| 3-Pyridinylidene Derivative (Compound 7) | Modification at C-2 | Leukemia | 0.18 | [6] |
| Other Lupane Derivatives | ||||
| (20R)-28-hydroxylupen-30-al-3-one | Hydroxylation at C-28, Aldehyde at C-30, Ketone at C-3 | NSCLC-N6 | 39.5 | [2] |
| 3-O-β-D-glucosidation of Lupeol | Glycosylation at C-3 | Various | 14.0 - 15.0 | [5] |
Experimental Protocols
Protocol for Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration of an analogue that inhibits cell viability by 50% (IC₅₀).
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values by plotting a dose-response curve.
Protocol for Apoptosis Analysis (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound analogues at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC signal indicates phosphatidylserine (B164497) externalization (apoptosis), while PI signal indicates loss of membrane integrity (late apoptosis/necrosis).
Postulated Signaling Pathway of Action
Based on studies of related lupane triterpenoids, a plausible mechanism of action for cytotoxic this compound analogues is the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be targeted.
Caption: Postulated intrinsic apoptosis pathway induced by this compound analogues.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic strategies, experimental protocols, and SAR insights from related lupane triterpenoids provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new this compound analogues with improved therapeutic potential. Future work should focus on building a library of diverse analogues and performing comprehensive biological evaluations to establish a detailed SAR and elucidate the precise mechanisms of action.
References
- 1. Glochidion Species: A Review on Phytochemistry and Pharmacology | CoLab [colab.ws]
- 2. Lupane Triterpenoids from Acacia mellifera with Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity of lupane-type triterpenoid glyceryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note: Quantification of Glochidone in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glochidone (B111570) is a naturally occurring lupane-type triterpenoid (B12794562) found in various plant species, particularly within the Phyllanthus and Glochidion genera.[1] This compound has garnered significant interest due to its diverse pharmacological activities, including potential anti-inflammatory, antitumor, and antinociceptive properties.[1] Accurate quantification of this compound in plant extracts is crucial for quality control of herbal medicines, standardization of extracts for pharmacological studies, and the development of new therapeutic agents.
This document provides a comprehensive protocol for the extraction and quantification of this compound from plant materials using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The proposed method is designed as a robust starting point for researchers, and it must be fully validated according to ICH guidelines to ensure its suitability for a specific plant matrix and intended application.[2][3]
Experimental Protocols
Materials and Reagents
-
Plant Material: Dried and finely powdered plant parts (e.g., leaves, stems, roots) containing this compound.
-
This compound Reference Standard: Purity >95%.
-
Solvents: HPLC grade Methanol (B129727), Acetonitrile, and Water.
-
Acids: Formic acid or Ortho-phosphoric acid (analytical grade).
-
Extraction Solvents: Methanol or Ethanol (analytical or HPLC grade).
-
Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon).
Sample Preparation and Extraction Protocol
The extraction of triterpenoids like this compound, which are moderately non-polar, requires the use of organic solvents.[4] Ultrasonic-assisted extraction is recommended to enhance efficiency.[5]
-
Weighing: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a conical flask.
-
Extraction: Add 20 mL of methanol to the flask.
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30-45 minutes at room temperature.[5][6]
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue two more times to ensure complete extraction.
-
Concentration: Combine the filtrates and evaporate the solvent to dryness under reduced pressure using a rotary evaporator at 40-50°C.
-
Reconstitution: Re-dissolve the dried extract in a precise volume (e.g., 5.0 mL) of methanol.
-
Final Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis.
Optional Clean-up Step (if required for complex matrices): For extracts with significant interference, a Solid Phase Extraction (SPE) step using a C18 cartridge can be employed to clean up the sample before HPLC analysis.
HPLC Instrumentation and Chromatographic Conditions
A standard Reversed-Phase HPLC system is suitable for this analysis. The following conditions provide a starting point for method development.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260, Shimadzu LC-20A, or equivalent with UV/PDA detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 70% B; 5-25 min: 70-100% B; 25-30 min: 100% B; 30-35 min: 100-70% B; 35-40 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV/Vis or Photodiode Array (PDA) Detector |
| Detection Wavelength | 245 nm (this compound contains a conjugated enone chromophore. The optimal wavelength should be confirmed by scanning the UV spectrum of the reference standard from 200-400 nm).[7][8][9] |
Preparation of Standards and Calibration Curve
-
Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1000 µg/mL.
-
Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from approximately 1 µg/mL to 100 µg/mL.[10]
-
Calibration Curve: Inject each working standard solution into the HPLC system in triplicate. Construct a calibration curve by plotting the mean peak area against the corresponding concentration. Determine the linearity by calculating the correlation coefficient (R²).[11]
Method Validation
The analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][3][12] The key validation parameters and their typical acceptance criteria are summarized in the table below.
Data Presentation: HPLC Method Validation Parameters
| Parameter | Methodology | Acceptance Criterion |
| Specificity | Analyze blank, placebo (matrix without analyte), standard, and sample solutions. Assess peak purity using a PDA detector. | The analyte peak should be well-resolved from other components. No interfering peaks at the retention time of this compound. Peak purity index should be > 0.99. |
| Linearity & Range | Analyze a minimum of five concentrations across the desired range. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (R²) ≥ 0.995.[11] The y-intercept should be insignificant. |
| Accuracy | Perform recovery studies by spiking a known amount of this compound standard into the plant matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98-102%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%.[13] |
| Limit of Detection (LOD) | Based on Signal-to-Noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N ratio of 3:1.[12] |
| Limit of Quantification (LOQ) | Based on Signal-to-Noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N ratio of 10:1.[12] |
| Robustness | Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | The RSD of the results should remain ≤ 2.0%, and system suitability parameters should be met. |
| System Suitability | Inject a standard solution five times before starting the analysis. | RSD of peak area and retention time ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification.
Hypothetical Signaling Pathway
Caption: Hypothetical Anti-inflammatory Pathway of this compound.
References
- 1. This compound | 6610-55-5 | FG42666 | Biosynth [biosynth.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. This compound | CAS:6610-55-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. vjs.ac.vn [vjs.ac.vn]
- 6. Identification and characterization of phenolics and terpenoids from ethanolic extracts of Phyllanthus species by HPLC-ESI-QTOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. jocpr.com [jocpr.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. actascientific.com [actascientific.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
Application Notes: Cell-Based Assays for Evaluating Glochidone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glochidone (B111570), a natural triterpenoid, has demonstrated notable anti-cancer properties in various preclinical studies.[1][2][3] These application notes provide a comprehensive overview of cell-based assays to characterize the biological activity of this compound, with a focus on its anti-proliferative and pro-apoptotic effects on cancer cells. The protocols detailed herein are intended to guide researchers in assessing the efficacy and mechanism of action of this compound and its derivatives.
Biological Activity of this compound
This compound exhibits cytotoxic effects against a range of cancer cell lines. Its primary mechanisms of action are believed to involve the induction of apoptosis, potentially through the endoplasmic reticulum (ER) stress pathway, and the disruption of microtubule dynamics.[4][5]
Quantitative Data Summary
The inhibitory effects of this compound on the proliferation of various cancer cell lines have been quantified using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HOP-62 | Lung Cancer | 5.52 | [5][6] |
| EPLC-272H | Lung Cancer | 7.84 | [5][6] |
| HCT-116 | Colorectal Cancer | Not explicitly stated for this compound, but related compounds from the same plant family show IC50 values between 0.80–2.99 µM | [4] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of this compound, it is crucial to investigate its impact on key cellular signaling pathways and to employ a systematic experimental workflow.
Caption: Proposed signaling pathway for this compound's anti-cancer activity.
Caption: Experimental workflow for assessing this compound's activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., HOP-62, EPLC-272H, HCT-116)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and ER stress.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against ATF4, CHOP, Cleaved Caspase-3, Cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at its IC50 concentration for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Complete culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days, changing the medium every 2-3 days.
-
When colonies are visible, wash the wells with PBS, fix with methanol, and stain with crystal violet solution.
-
Wash with water, air dry, and count the number of colonies (typically >50 cells).[6]
References
- 1. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Investigating the Biological Targets of Glochidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glochidone (B111570), a natural triterpenoid (B12794562) compound, has garnered significant interest within the scientific community due to its diverse biological activities, including potent anticancer, anti-inflammatory, and antidiabetic properties.[1] While its therapeutic potential is evident, the precise molecular targets of this compound remain largely unelucidated. Direct target identification studies using methodologies such as affinity chromatography, cellular thermal shift assay (CETSA), or activity-based protein profiling (ABPP) for this compound have not been extensively reported in the available scientific literature.
These application notes provide a comprehensive guide for researchers aiming to identify the molecular targets and elucidate the mechanism of action of this compound. The protocols described herein are based on established methods in chemical biology and proteomics and are tailored to investigate the known anticancer effects of this compound, particularly its ability to induce apoptosis and modulate associated signaling pathways.
I. Application Note: Strategies for this compound Target Identification
The identification of a bioactive compound's direct molecular target is a critical step in drug discovery and development. It provides a mechanistic understanding of its efficacy and facilitates the development of more potent and selective analogs. Given the current knowledge gap, a multi-pronged approach is recommended for identifying the cellular targets of this compound.
A. Indirect Target Identification through Phenotypic Screening and Pathway Analysis:
This approach focuses on characterizing the cellular response to this compound treatment to infer its potential targets.
-
Cytotoxicity Profiling: The initial step involves determining the cytotoxic effects of this compound across a panel of cancer cell lines to identify sensitive and resistant models. This can provide clues about the pathways essential for its activity.
-
Apoptosis Induction Assays: As this compound is known to induce apoptosis, confirming and quantifying this effect is crucial. Methods include Annexin V/Propidium Iodide staining followed by flow cytometry, and assays for caspase activation.
-
Cell Cycle Analysis: Determining if this compound causes cell cycle arrest at a specific phase can narrow down the potential molecular targets to key regulators of the cell cycle.
-
Western Blot Analysis of Signaling Pathways: Based on the phenotypic observations, key signaling proteins involved in apoptosis, cell cycle regulation, and cellular stress responses can be examined. For instance, the expression levels of Bcl-2 family proteins, caspases, and markers of endoplasmic reticulum (ER) stress can be assessed.
B. Direct Target Identification using Chemical Proteomics:
These methods aim to directly isolate and identify the proteins that physically interact with this compound.
-
Affinity-Based Methods (Pull-down Assays): This technique involves immobilizing a this compound derivative onto a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry. A crucial prerequisite is the synthesis of a this compound probe that retains its biological activity.
-
Label-Free Methods (e.g., Cellular Thermal Shift Assay - CETSA): CETSA is a powerful technique that measures the thermal stabilization of a protein upon ligand binding. This method does not require modification of the compound and can be performed in a cellular context. Changes in the thermal stability of proteins in the presence of this compound can be monitored on a proteome-wide scale using mass spectrometry.
II. Experimental Protocols
Protocol 1: Determination of this compound's Cytotoxic Activity using MTT Assay
Objective: To quantify the inhibitory effect of this compound on the proliferation of cancer cell lines and determine its IC50 value.
Materials:
-
This compound
-
Cancer cell lines (e.g., HCT-116, HOP-62, EPLC-272H)[2]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Assessment of Apoptosis Induction by Annexin V-FITC/PI Staining
Objective: To detect and quantify this compound-induced apoptosis and necrosis in cancer cells.
Materials:
-
This compound-treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression of key proteins involved in the apoptotic pathway.
Materials:
-
This compound-treated and untreated cell lysates
-
Protein extraction buffer (RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. g. Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Densitometrically quantify the protein bands and normalize to the loading control (β-actin).
III. Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of this compound against various cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | HOP-62 | MTT | 5.52 ± 0.25 | [2] |
| This compound | EPLC-272H | MTT | 7.84 ± 1.27 | [2] |
| This compound | HL-60 | Cytotoxicity | > 100 | [3] |
| This compound | HT-29 | Cytotoxicity | > 100 | [3] |
| This compound | MCF-7 | Cytotoxicity | > 100 | [3] |
| This compound | SK-OV-3 | Cytotoxicity | > 100 | [3] |
IV. Visualizations
References
- 1. Enzymatic synthesis of a skin active ingredient - this compound by 3-ketosteroid dehydrogenase from Sterolibacterium denitrificans [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New triterpenoid saponins from Glochidion eriocarpum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Glochidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glochidone, a triterpenoid (B12794562) compound isolated from plants of the Glochidion genus, has garnered interest for its potential therapeutic properties, particularly in oncology. These application notes provide a comprehensive guide to the in vivo evaluation of this compound using animal models, with a focus on its anti-cancer effects. The protocols and data presented are based on available research on this compound and structurally related compounds, such as Glochidiol, and are intended to serve as a foundational resource for researchers initiating in vivo studies.
Animal Models for In Vivo Efficacy Testing
The selection of an appropriate animal model is critical for obtaining meaningful in vivo data. Based on studies of closely related compounds, a xenograft model using human cancer cell lines is recommended for evaluating the anti-tumor efficacy of this compound.
Recommended Model:
-
Human Tumor Xenograft Model: This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice.
-
Recommended Cell Line: Human non-small cell lung cancer cell line HCC-44 . Studies on the related compound Glochidiol have demonstrated its efficacy in inhibiting the growth of HCC-44 xenografts.[1]
-
Animal Strain: Athymic nude mice (e.g., BALB/c nude) or SCID mice are suitable hosts for xenografts as their compromised immune system allows for the growth of human tumor cells.
-
Experimental Protocols
Below are detailed protocols for an in vivo efficacy study of this compound using an HCC-44 xenograft mouse model.
Cell Culture and Preparation
-
Cell Line: HCC-44 (human non-small cell lung carcinoma).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
Grow HCC-44 cells to 80-90% confluency.
-
Wash the cells with sterile Phosphate Buffered Saline (PBS).
-
Harvest the cells using Trypsin-EDTA.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free RPMI-1640.
-
Determine cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel.
-
Xenograft Implantation
-
Animals: Female athymic nude mice, 6-8 weeks old.
-
Procedure:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10^6 HCC-44 cells) into the right flank of each mouse.
-
Monitor the animals for tumor growth.
-
This compound Formulation and Administration
-
Formulation: The formulation of this compound for in vivo administration will depend on its solubility. For many triterpenoids with poor aqueous solubility, a formulation in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline is common. It is crucial to perform solubility and stability studies to determine the optimal vehicle.
-
Example Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
-
Dosing:
-
Route of Administration: Intraperitoneal (IP) or oral gavage (PO) are common routes. The choice will depend on the pharmacokinetic properties of this compound.
-
Dosage: A dose-ranging study should be performed to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. Based on studies with similar compounds, a starting dose range could be 10-50 mg/kg.
-
Frequency: Daily or every other day administration.
-
-
Treatment Groups:
-
Vehicle Control: Mice receive the vehicle solution only.
-
This compound Treatment Group(s): Mice receive this compound at different dose levels (e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg).
-
Positive Control (Optional): A standard-of-care chemotherapy agent for lung cancer (e.g., cisplatin) can be included for comparison.
-
Tumor Growth Monitoring and Efficacy Evaluation
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) using digital calipers every 2-3 days once the tumors are palpable.
-
Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2 .
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.
-
Body Weight: Monitor and record the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Survival Analysis (Optional): Monitor the survival of the animals until a predetermined endpoint (e.g., tumor volume reaches a specific size).
-
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Animal Model: Male and female mice (e.g., C57BL/6 or BALB/c).
-
Administration Routes:
-
Intravenous (IV) bolus: To determine clearance and volume of distribution.
-
Oral gavage (PO): To assess oral bioavailability.
-
Intraperitoneal (IP): To characterize absorption and distribution following this route.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify this compound concentrations in plasma.
-
-
Data Analysis:
-
Calculate key PK parameters including:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Bioavailability (F%)
-
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in HCC-44 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | - | ||
| This compound | 10 | |||
| This compound | 25 | |||
| This compound | 50 | |||
| Positive Control |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV Administration | IP Administration | PO Administration |
| Dose (mg/kg) | |||
| Cmax (ng/mL) | |||
| Tmax (h) | |||
| AUC (ng*h/mL) | |||
| t1/2 (h) | |||
| CL (mL/h/kg) | |||
| Vd (L/kg) | |||
| F (%) | - |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound's anti-cancer activity is hypothesized to be mediated through the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. The following diagram illustrates the putative signaling cascade.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the key steps in conducting an in vivo efficacy study of this compound.
Conclusion
These application notes provide a framework for the in vivo investigation of this compound. While specific protocols for this compound are not extensively documented, the information available for the closely related compound Glochidiol, combined with established methodologies for in vivo cancer research, offers a solid starting point. Researchers are encouraged to perform initial dose-finding and pharmacokinetic studies to optimize the experimental parameters for this compound. The provided protocols and diagrams serve as a valuable resource for designing and executing robust in vivo studies to elucidate the therapeutic potential of this compound.
References
Glochidone Formulation for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glochidone, a pentacyclic triterpenoid, has demonstrated promising anti-cancer properties in preliminary studies.[1] Its significant therapeutic potential is, however, hampered by its poor aqueous solubility, a common challenge in the preclinical development of many new chemical entities. This document provides detailed application notes and protocols for the formulation of this compound, specifically as a nanosuspension, to enhance its bioavailability for preclinical in vitro and in vivo evaluation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for formulation development.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O | PubChem CID: 44559199[2] |
| Molecular Weight | 422.7 g/mol | PubChem CID: 44559199[2] |
| XLogP3 | 9.7 | PubChem CID: 44559199[2] |
| Appearance | White to off-white powder | - |
| Representative Solubility Data | ||
| Water | < 0.1 µg/mL | Inferred from high LogP |
| Ethanol | ~ 1.5 mg/mL | Representative for triterpenoids |
| DMSO | > 50 mg/mL | Representative for triterpenoids |
| PEG 400 | ~ 5 mg/mL | Representative for triterpenoids |
| Tween® 80 (5% in water) | ~ 0.5 mg/mL | Representative for triterpenoids |
Note: Representative solubility data is based on the general characteristics of triterpenoids and may vary.
Formulation Strategy: Nanosuspension
Due to its high lipophilicity and poor aqueous solubility, a nanosuspension formulation is a highly suitable approach for this compound. Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. This strategy offers several advantages for preclinical studies:
-
Enhanced Dissolution Velocity and Saturation Solubility : The reduction of particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution rate and apparent solubility.[3][4]
-
Improved Bioavailability : Enhanced dissolution can lead to improved absorption and oral bioavailability.[3]
-
High Drug Loading : Nanosuspensions allow for high drug concentrations with a minimal amount of excipients, which is advantageous for toxicology studies where high doses may be required.
-
Versatility in Administration Routes : Nanosuspensions can be adapted for various administration routes, including oral, intravenous, and intraperitoneal.[5]
Experimental Protocols
Preparation of this compound Nanosuspension (Wet Milling Method)
This protocol describes the preparation of a this compound nanosuspension using a top-down wet milling approach.
Materials:
-
This compound powder
-
Stabilizer solution: 1% (w/v) Poloxamer 188 and 0.5% (w/v) Vitamin E TPGS in deionized water
-
Milling media: 0.5 mm yttrium-stabilized zirconium oxide beads
-
High-energy bead mill
-
Deionized water
Procedure:
-
Preparation of Stabilizer Solution: Dissolve Poloxamer 188 and Vitamin E TPGS in deionized water with gentle heating and stirring until a clear solution is obtained. Filter the solution through a 0.22 µm filter.
-
Premixing: Disperse this compound powder in the stabilizer solution to form a pre-suspension at a concentration of 10 mg/mL.
-
Milling: Add the pre-suspension and an equal volume of milling media to the milling chamber of the high-energy bead mill.
-
Nanosizing: Mill the suspension at a high speed (e.g., 2500 rpm) for 24-48 hours. Monitor the particle size periodically using dynamic light scattering (DLS).
-
Separation: After milling, separate the nanosuspension from the milling media by decantation or filtration through a coarse filter.
-
Storage: Store the final nanosuspension at 4°C in a light-protected container.
Characterization of this compound Nanosuspension
a. Particle Size and Polydispersity Index (PDI) Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure: Dilute an aliquot of the nanosuspension with deionized water to an appropriate concentration. Measure the particle size (Z-average) and PDI at 25°C. Aim for a particle size of < 200 nm and a PDI of < 0.3 for a homogenous suspension.
b. Zeta Potential Analysis:
-
Instrument: DLS instrument with a zeta potential measurement cell.
-
Procedure: Dilute the nanosuspension with deionized water and measure the zeta potential. A zeta potential of ±30 mV or higher is generally indicative of good physical stability.
c. Morphological Examination:
-
Instrument: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure: Prepare a sample of the nanosuspension on a grid and visualize the morphology of the nanoparticles. The particles should appear crystalline and relatively uniform in shape.
d. In Vitro Dissolution Study:
-
Apparatus: USP Dissolution Apparatus II (Paddle).
-
Medium: Phosphate buffered saline (PBS) pH 7.4 containing 0.5% Tween® 80.
-
Procedure: Add a known amount of the this compound nanosuspension and, as a comparison, unformulated this compound powder to the dissolution medium. Withdraw samples at predetermined time intervals, filter, and analyze the concentration of dissolved this compound using a validated HPLC method.
Table of Expected Nanosuspension Characteristics:
| Parameter | Target Value |
| Mean Particle Size (Z-average) | < 200 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | > ±30 mV |
| Drug Content | 9.5 - 10.5 mg/mL |
| Dissolution in 30 min | > 85% |
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of the this compound nanosuspension on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT-116 colorectal cancer cells)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound nanosuspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound nanosuspension in the cell culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the nanosuspension. Include a vehicle control (nanosuspension without this compound) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[6][7]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
In Vivo Antitumor Efficacy Study (Xenograft Model)
This protocol evaluates the in vivo antitumor activity of the this compound nanosuspension in a mouse xenograft model.[9][10]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., HCT-116)
-
This compound nanosuspension
-
Vehicle control (nanosuspension without this compound)
-
Matrigel (optional)
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth.
-
Treatment Initiation: When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the this compound nanosuspension (e.g., 10 mg/kg) and the vehicle control to the respective groups via oral gavage or intraperitoneal injection daily or on a predetermined schedule for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for this compound nanosuspension formulation and preclinical evaluation.
Caption: Proposed ER stress-mediated apoptotic pathway of this compound in cancer cells.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the formulation and preclinical evaluation of this compound. By employing a nanosuspension strategy, the challenges associated with the poor solubility of this compound can be effectively addressed, enabling a more accurate assessment of its therapeutic potential in cancer research. The successful implementation of these methodologies will be a critical step in advancing this compound through the drug development pipeline.
References
- 1. Glochidion Species: A Review on Phytochemistry and Pharmacology | CoLab [colab.ws]
- 2. This compound | C30H46O | CID 44559199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening for the Bioactivity of Glochidone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glochidone (B111570), a triterpenoid (B12794562) natural product isolated from plants of the Glochidion genus, has demonstrated a range of promising biological activities.[1][2] These include anticancer, anti-inflammatory, and antidiabetic properties, making it a compound of significant interest for drug discovery and development.[2][3] High-throughput screening (HTS) offers a rapid and efficient approach to systematically evaluate the bioactivity of compounds like this compound against a multitude of biological targets and cellular pathways. These application notes provide a comprehensive overview and detailed protocols for conducting HTS campaigns to explore and characterize the bioactivities of this compound.
Known Bioactivities of this compound
This compound has been reported to exhibit several key bioactivities, primarily centered around its anticancer effects. It has shown cytotoxic activity against a variety of cancer cell lines. Additionally, it possesses anti-inflammatory and other potentially therapeutic properties.
Anticancer Activity
This compound has demonstrated potent antiproliferative effects across various cancer cell lines. The cytotoxic activity is dose-dependent, with IC50 values in the micromolar range.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HOP-62 | Lung Cancer | 5.52 ± 0.25 | [3] |
| EPLC-272 H | Lung Cancer | 7.84 ± 1.27 | [3] |
| HCT-116 | Colorectal Cancer | Not explicitly stated for this compound, but related compounds showed potent activity (0.80–2.99 µM) | [4] |
| PC-3 | Prostate Cancer | G. velutinum fractions containing this compound were active | [5] |
| MCF-7 | Breast Cancer | G. velutinum fractions containing this compound were active | [5] |
Anti-inflammatory and Other Activities
In addition to its anticancer properties, this compound has been associated with anti-inflammatory, antidiabetic, and acetylcholinesterase inhibitory activities.[2][3] Extracts from Glochidion species have been shown to inhibit the production of pro-inflammatory mediators.[6][7][8]
High-Throughput Screening (HTS) Workflow for this compound Bioactivity
A tiered HTS approach is recommended to efficiently screen for and characterize the bioactivities of this compound. The workflow begins with broad primary screens to identify potential activities, followed by more focused secondary and tertiary assays to confirm activity and elucidate the mechanism of action.
Caption: A generalized workflow for high-throughput screening of this compound bioactivity.
Experimental Protocols
Detailed protocols for key experiments in the HTS workflow are provided below. These protocols are designed for a 96-well or 384-well plate format, suitable for HTS.
Primary Screening: Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell lines (e.g., HCT-116, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Secondary Screening: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well microplates
Protocol:
-
Seed cells in a white-walled 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a microplate reader.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Tertiary Screening: Signaling Pathway Analysis
Based on literature, this compound and related triterpenoids may induce apoptosis through pathways involving ER stress and modulation of key signaling proteins.[4] Furthermore, anti-inflammatory effects are often mediated through the NF-κB and STAT3 pathways.
3.3.1 NF-κB Reporter Assay
This assay is used to screen for inhibitors of the NF-κB signaling pathway, which is often constitutively active in cancer and inflammatory conditions.[9][10][11]
Materials:
-
Cancer cell line stably transfected with an NF-κB-luciferase reporter construct
-
This compound
-
TNF-α (as a stimulant for the NF-κB pathway)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
Protocol:
-
Seed the NF-κB reporter cell line in a 96-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
A decrease in luciferase activity indicates inhibition of the NF-κB pathway.
3.3.2 STAT3 Phosphorylation Assay (ELISA)
This assay quantifies the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival.[12][13][14]
Materials:
-
Cancer cell line known to have activated STAT3 (e.g., MDA-MB-468)
-
This compound
-
Cell lysis buffer
-
STAT3 (Phospho-Tyr705) ELISA kit
Protocol:
-
Seed cells and treat with this compound for a specified time (e.g., 3-24 hours).
-
Lyse the cells and collect the protein lysate.
-
Perform the ELISA according to the manufacturer's instructions to quantify the amount of phosphorylated STAT3.
-
A reduction in phosphorylated STAT3 levels suggests inhibition of the STAT3 signaling pathway.
Signaling Pathways Potentially Modulated by this compound
Based on the known bioactivities of this compound and related compounds, several signaling pathways are of interest for investigation.
Apoptosis Induction Pathway
This compound and its analogs may induce apoptosis through the intrinsic pathway, potentially initiated by endoplasmic reticulum (ER) stress.[4] This leads to the activation of a caspase cascade, ultimately resulting in programmed cell death.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Anti-inflammatory Signaling Pathway (NF-κB Inhibition)
The anti-inflammatory effects of this compound may be mediated by the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammatory responses.[9][10]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Data Analysis and Interpretation
The data generated from HTS should be carefully analyzed to identify true hits and minimize false positives.
-
Primary Screen: Calculate the Z'-factor for each assay plate to assess the quality and robustness of the screen. A Z'-factor between 0.5 and 1.0 is considered excellent. Hits can be defined as compounds that produce a response greater than three standard deviations from the mean of the negative controls.
-
Dose-Response Analysis: For confirmed hits, generate dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.
-
Structure-Activity Relationship (SAR): If analogs of this compound are screened, preliminary SAR can be established by comparing the activity of related structures.
Conclusion
These application notes provide a framework for the high-throughput screening of this compound to explore its diverse bioactivities. The combination of cell-based phenotypic screens and target-focused assays will enable a comprehensive understanding of this compound's therapeutic potential and its mechanisms of action, paving the way for further preclinical and clinical development.
References
- 1. This compound | 6610-55-5 | FG42666 | Biosynth [biosynth.com]
- 2. Enzymatic synthesis of a skin active ingredient - this compound by 3-ketosteroid dehydrogenase from Sterolibacterium denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-Based Metabolomic Profiling of Constituents from Glochidion velutinum and Its Activity against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory And Anti-Oxidant Activities Of Glochidion Daltonii Branch Extract | JURNAL FARMASI DAN ILMU KEFARMASIAN INDONESIA [e-journal.unair.ac.id]
- 8. Glochidion ellipticum Wight extracts ameliorate dextran sulfate sodium-induced colitis in mice by modulating nuclear factor kappa-light-chain-enhancer of activated B cells signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted inhibition of STAT3 induces immunogenic cell death of hepatocellular carcinoma cells via glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted inhibition of STAT3 induces immunogenic cell death of hepatocellular carcinoma cells via glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for Glochidone Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glochidone, a pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) group, has garnered significant interest in the scientific community due to its diverse pharmacological activities.[1][2] Isolated from various plant species of the Glochidion genus, this natural compound has demonstrated potential as an antibacterial, antifungal, anti-inflammatory, and anticancer agent.[1] This document provides detailed application notes and experimental protocols to support researchers in the analytical assessment and investigation of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and for its formulation in drug discovery.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O | [3] |
| Molecular Weight | 422.7 g/mol | [3] |
| IUPAC Name | (1R,3aR,5aR,5bR,7aR,11aR,11bR,13aS,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,11b,12,13,13a,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one | [3] |
| InChIKey | FWBYBHVDDGVPDF-IAFKSKRFSA-N | [3] |
| SMILES | CC(=C)[C@@H]1CC[C@]2([C@H]1[C@@H]3CC[C@H]4--INVALID-LINK--(CC[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)C)C | [3] |
Biological Activities and Quantitative Data
This compound has been reported to exhibit a range of biological activities. The following table summarizes available quantitative data on its cytotoxic effects. It is important to note that while various extracts containing this compound have shown significant activity, data for the purified compound is still emerging.
| Biological Activity | Cell Line | IC₅₀ (µM) | Reference |
| Cytotoxicity | HCT-116 (colorectal cancer) | > 50 | [4] |
Further studies are required to determine the precise IC₅₀ values of pure this compound against a broader range of cancer cell lines and inflammatory targets.
Proposed Mechanism of Action: Insights from Lupane Triterpenoids
Direct experimental evidence for the specific signaling pathways modulated by this compound is currently limited. However, based on studies of structurally related lupane-type triterpenoids, a plausible mechanism of action can be proposed.[2][5][6] Lupane triterpenoids are known to exert their anticancer and anti-inflammatory effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[2][5][6]
Potential Signaling Pathways Modulated by this compound:
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a critical regulator of inflammatory responses and cell survival.[7][8] Many lupane-type triterpenes have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.[2]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Aberrant activation of the PI3K/Akt pathway is common in many cancers. Some lupane triterpenoids have been found to inhibit this pathway, leading to the suppression of tumor growth.[5]
-
Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is involved in embryonic development and tissue homeostasis. Its dysregulation is linked to the development of various cancers. Certain lupane triterpenoids have demonstrated the ability to modulate this pathway.[2][6]
The following diagram illustrates the potential interplay of this compound with these key signaling pathways, leading to its observed anticancer and anti-inflammatory effects.
Experimental Protocols
Extraction and Isolation of this compound from Plant Material
This protocol provides a general procedure for the extraction and isolation of this compound from the dried and powdered plant material of Glochidion species.
Protocol:
-
Extraction: Macerate the dried and powdered plant material with methanol at room temperature for 72 hours.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Partitioning: Suspend the crude extract in water and partition it with n-hexane.
-
Fractionation: Separate the n-hexane layer, which will contain this compound, and concentrate it.
-
Column Chromatography: Subject the concentrated n-hexane fraction to silica gel column chromatography.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate.
-
Fraction Collection and Analysis: Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
-
Purification: Combine the fractions containing this compound and purify further by recrystallization from a suitable solvent system (e.g., methanol/chloroform).
Analytical High-Performance Liquid Chromatography (HPLC) for this compound
This protocol is based on established methods for the analysis of related compounds and can be optimized for the quantification of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 90:10 v/v), pH adjusted to 3.5 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 225 nm |
| Column Temperature | 25°C |
Protocol:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol (1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for this compound Identification
This method allows for the sensitive and accurate identification of this compound in complex mixtures.
Instrumentation and Conditions:
| Parameter | Specification |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with A: 0.1% Formic acid in Water and B: 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Mass Spectrometer | Waters Xevo G2-S QTOF or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Mass Range | m/z 100-1200 |
Protocol:
-
Sample Preparation: Prepare the sample as described in the HPLC protocol, using UPLC-grade solvents.
-
Analysis: Inject the sample into the UPLC-QTOF-MS system.
-
Data Acquisition: Acquire data in both positive and negative ion modes to obtain comprehensive information.
-
Identification: Identify this compound based on its accurate mass, retention time, and fragmentation pattern. The protonated molecule [M+H]⁺ is expected at m/z 423.3627.
Characterization of a this compound Analytical Standard
The preparation and thorough characterization of a this compound reference standard are crucial for accurate and reproducible research.
Protocol for Characterization:
-
Purity Assessment (HPLC): Determine the purity of the isolated this compound using the HPLC method described above. The purity should ideally be ≥98%.
-
Identity Confirmation (Mass Spectrometry): Confirm the molecular weight of this compound using UPLC-QTOF-MS. The observed accurate mass should be within a 5 ppm error of the theoretical mass.
-
Structural Elucidation (NMR Spectroscopy):
-
Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).
-
The ¹H NMR spectrum is expected to show characteristic signals for the lupane triterpenoid skeleton, including multiple methyl singlets and olefinic protons.
-
The ¹³C NMR spectrum will show signals corresponding to the 30 carbon atoms of the this compound structure, including a characteristic ketone carbonyl signal.
-
Utilize 2D NMR techniques (COSY, HSQC, HMBC) for complete and unambiguous assignment of all proton and carbon signals to confirm the structure.
-
Expected NMR Data (Illustrative - based on general triterpenoid data):
| Nucleus | Chemical Shift Range (ppm) |
| ¹H | 0.7 - 2.5 (methyl, methylene, and methine protons), 4.5 - 5.5 (olefinic protons) |
| ¹³C | 10 - 60 (aliphatic carbons), 100 - 160 (olefinic carbons), >200 (ketone carbonyl) |
Actual chemical shifts should be determined experimentally and compared with literature data if available.
Conclusion
These application notes and protocols provide a comprehensive framework for the analytical investigation of this compound. Adherence to these standardized methods will facilitate the generation of high-quality, reproducible data, which is essential for advancing our understanding of the therapeutic potential of this promising natural product. Further research is encouraged to elucidate the specific molecular mechanisms of this compound and to establish its efficacy and safety in preclinical and clinical studies.
References
- 1. Pentacyclic triterpenes of the lupane, oleanane and ursane group as tools in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C30H46O | CID 44559199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Glochidone Yield from Natural Sources
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glochidone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and experimental use of this compound from natural sources.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what are its known biological activities?
A1: this compound is a pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) family.[1][2] It is a natural compound found in various medicinal plants.[3][4] Preclinical studies have shown that this compound possesses a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[3][5] Specifically, it has demonstrated cytotoxic effects against various cancer cell lines.[5]
Q2: What are the primary natural sources of this compound?
A2: this compound is predominantly isolated from plants of the genus Glochidion, belonging to the family Phyllanthaceae.[6] Documented sources include:
-
Glochidion velutinum[4]
-
Glochidion zeylanicum
-
Glochidion eriocarpum[9]
-
Glochidion sphaerogynum
-
Glochidion littorale[5]
Extraction and Purification
Q3: What are the recommended methods for extracting this compound from plant material?
A3: The most commonly reported method for this compound extraction involves solvent extraction with ethanol (B145695) or methanol (B129727).[5][7] This is typically followed by a liquid-liquid partitioning step, where the crude extract is partitioned between water and a less polar solvent like ethyl acetate (B1210297) to enrich the triterpenoid fraction.[7] More advanced extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also be employed to potentially improve extraction efficiency and reduce extraction time.[10]
Q4: Which chromatographic techniques are suitable for purifying this compound?
A4: Column chromatography is the standard method for purifying this compound from the enriched extract.[7] A combination of silica (B1680970) gel and Sephadex LH-20 column chromatography is often used.[7] The separation on silica gel is typically achieved using a gradient of non-polar to polar solvents, such as a mixture of petroleum ether and ethyl acetate.[7] Sephadex LH-20 is effective for removing smaller impurities. High-performance liquid chromatography (HPLC) can be used for final purification and quantification.[11][12]
Q5: Are there alternative methods to obtain this compound besides extraction from natural sources?
A5: Yes, an enzymatic synthesis route has been reported. This method uses a 3-ketosteroid dehydrogenase enzyme from Sterolibacterium denitrificans to catalyze the oxidative dehydrogenation of lupenone (B1675497) (a derivative of lupeol) to produce this compound with high conversion efficiency.[13]
Troubleshooting Guides
Extraction Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of crude extract | 1. Inappropriate solvent selection. 2. Insufficient extraction time or temperature. 3. Improper plant material preparation (e.g., particle size too large). | 1. Use polar solvents like ethanol or methanol for initial extraction. Consider a sequence of solvents with increasing polarity for exhaustive extraction. 2. Optimize extraction time and temperature. For maceration, allow for at least 24-48 hours. For Soxhlet extraction, ensure a sufficient number of cycles. For UAE and MAE, optimize the duration and power.[10] 3. Grind the dried plant material to a fine powder to increase the surface area for solvent penetration. |
| Extract is highly viscous and difficult to handle | High concentration of sugars, gums, or other polymeric substances. | 1. Precipitate polysaccharides by adding the crude extract to a large volume of ethanol or acetone (B3395972) and centrifuging. 2. Perform a preliminary clean-up using solid-phase extraction (SPE) with a non-polar stationary phase to remove highly polar impurities. |
| Degradation of this compound during extraction | Use of high temperatures for extended periods, especially with heat-sensitive compounds. | 1. Opt for cold maceration or other room-temperature extraction methods. 2. If using heat-assisted methods like Soxhlet or reflux, minimize the extraction time and use a rotary evaporator under reduced pressure for solvent removal at a lower temperature. |
Purification Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of this compound from other triterpenoids in column chromatography | 1. Co-elution with structurally similar triterpenoids (e.g., lupeol (B1675499), lupenone). 2. Inappropriate solvent system or stationary phase. | 1. Use a multi-step chromatographic approach. Start with silica gel chromatography and then use a different stationary phase like Sephadex LH-20 or reversed-phase C18 silica. 2. For silica gel, use a shallow gradient of a less polar solvent system (e.g., hexane/ethyl acetate or petroleum ether/acetone) to improve resolution.[7] 3. Consider using silver nitrate-impregnated silica gel, which can improve the separation of compounds with differing degrees of unsaturation. |
| This compound crystallizes in the column or tubing | The concentration of the sample is too high for its solubility in the mobile phase. | 1. Reduce the amount of sample loaded onto the column. 2. Use a stronger solvent system for elution, but be mindful of its effect on resolution. 3. For HPLC, ensure the mobile phase has sufficient solubilizing power for this compound. |
| Irreproducible retention times in HPLC | 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuation in column temperature. | 1. Prepare fresh mobile phase for each run and ensure accurate mixing. Degas the mobile phase before use. 2. Use a guard column to protect the analytical column. If the column performance deteriorates, wash it with a strong solvent or replace it. 3. Use a column oven to maintain a consistent temperature. |
Quantitative Data
The yield of this compound can vary significantly depending on the plant source, geographical location, time of harvest, and the extraction and purification methods employed. The following table summarizes available data on this compound yield.
| Plant Source | Plant Part | Extraction Method | Purification Method | Yield | Reference |
| Glochidion puberum | Stems and Twigs | 95% Ethanol extraction followed by partitioning with ethyl acetate | Silica gel and Sephadex LH-20 column chromatography | 15 mg from 13 kg of dried plant material (~0.00012%) | [7][8] |
Note: More quantitative data from different species and optimized extraction methods are needed for a comprehensive comparison.
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Glochidion puberum
This protocol is based on the methodology described by Tian et al. (2023).[7]
1. Plant Material Preparation:
-
Air-dry the stems and twigs of Glochidion puberum.
-
Grind the dried plant material into a fine powder.
2. Extraction:
-
Macerate the powdered plant material (13 kg) with 95% ethanol (3 x 55 L) at room temperature.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract (819 g).
3. Liquid-Liquid Partitioning:
-
Suspend the crude extract in 1 L of water.
-
Partition the aqueous suspension with ethyl acetate (3 x 2.5 L) in a separatory funnel.
-
Combine the ethyl acetate fractions and evaporate the solvent to yield an ethyl acetate extract (185 g).
4. Column Chromatography:
-
Subject the ethyl acetate extract to column chromatography on a macroporous resin column, eluting with a gradient of methanol in water (35% to 95%) to obtain several fractions.
-
Further purify the this compound-containing fraction (Fr. 3a, 2.4 g) by silica gel column chromatography using a petroleum ether/acetone gradient (2000:1 to 1000:1) to yield this compound (15 mg).
Protocol 2: Quantification of this compound by HPLC
A general HPLC method for the quantification of triterpenoids can be adapted for this compound.
1. Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective. A starting gradient could be 70% acetonitrile, increasing to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As this compound has a ketone chromophore, detection can be performed in the range of 210-254 nm.
-
Column Temperature: 30 °C.
3. Sample Preparation:
-
Prepare a standard stock solution of purified this compound in methanol or acetonitrile.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare samples of extracts by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter.
4. Quantification:
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Signaling Pathways and Experimental Workflows
Proposed Biosynthetic Pathway of this compound
This compound belongs to the lupane class of triterpenoids, which are biosynthesized from lupeol. The conversion of lupeol to this compound likely involves a two-step oxidation process.
Caption: Proposed biosynthetic pathway of this compound from Lupeol.
Experimental Workflow for this compound Isolation and Purification
The following diagram illustrates a typical workflow for the isolation and purification of this compound from a plant source.
Caption: General workflow for the isolation of this compound.
ER Stress-Mediated Apoptosis Signaling Pathway
While the direct molecular targets of this compound are not fully elucidated, studies on other triterpenoids isolated from Glochidion puberum have shown induction of apoptosis in cancer cells through the endoplasmic reticulum (ER) stress pathway. This pathway may be relevant for this compound's anti-cancer activity.[3][7]
Caption: ER stress-mediated apoptosis pathway potentially affected by Glochidion triterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells [mdpi.com]
- 4. LC-MS/MS-Based Metabolomic Profiling of Constituents from Glochidion velutinum and Its Activity against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Oxidation Cascade of a Rare Multifunctional P450 Enzyme Involved in Asperterpenoid A Biosynthesis [frontiersin.org]
- 7. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of Glochidone in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Glochidone in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a naturally occurring triterpenoid (B12794562) found in plants of the Glochidion genus.[1] Like many other triterpenoids, it exhibits poor aqueous solubility, which can lead to challenges in preparing solutions for in vitro and in vivo assays. This poor solubility can result in precipitation of the compound, leading to inaccurate and irreproducible experimental results.
Q2: What are the initial steps to dissolve this compound for my experiments?
A2: The recommended first step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds. It is crucial to start with a high-purity, anhydrous grade of the solvent.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?
A3: This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds. When the DMSO stock solution is diluted into an aqueous medium, the dramatic increase in solvent polarity causes the compound to fall out of solution. To mitigate this, it is essential to ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.
Q4: Are there alternative solvents to DMSO for this compound?
A4: Yes, other organic solvents can be used, although their suitability depends on the specific assay. Ethanol and methanol (B129727) are potential alternatives. However, since triterpenoids are only slightly soluble in these solvents, they may be less effective than DMSO for achieving a high-concentration stock solution.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides systematic approaches to address common problems encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in the chosen organic solvent. | Insufficient solvent volume or low intrinsic solubility. | 1. Increase the solvent volume incrementally.2. Gently warm the solution (e.g., to 37°C) while vortexing.3. Use sonication to aid dissolution. |
| Precipitation occurs upon dilution of the DMSO stock in aqueous buffer. | The final concentration of this compound exceeds its aqueous solubility limit. The final DMSO concentration is too low to maintain solubility. | 1. Lower the final concentration of this compound in the assay.2. Increase the final DMSO concentration, ensuring it remains within the tolerable limits for your assay (typically <0.5%).3. Prepare serial dilutions of the this compound stock in DMSO before adding to the aqueous buffer.4. Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. |
| Inconsistent results between experiments. | Variability in stock solution preparation or precipitation during the assay. | 1. Standardize the protocol for preparing the this compound stock solution, ensuring it is fully dissolved each time.2. Visually inspect for any precipitation before and during the assay.3. Prepare fresh dilutions from the stock for each experiment. |
| Assay artifacts or high background noise. | Aggregation of this compound at concentrations above its solubility limit. | 1. Determine the kinetic solubility of this compound in your specific assay medium to identify the concentration at which aggregation occurs.2. Work at concentrations below this limit.3. Consider the use of surfactants or other solubilizing agents, but validate their compatibility with the assay. |
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides an approximation based on data for structurally similar triterpenoids like betulinic acid and ursolic acid. Researchers should experimentally determine the solubility of their specific batch of this compound.
| Solvent | Compound | Reported Solubility (Approximate) | Reference |
| DMSO/PEG/Tween 80 | Betulinic Acid | Up to 6 mg/mL | [2] |
| Ethanol | Ursolic Acid | ~5-17 mg/mL | [3] |
| n-Hexane | Ursolic Acid | ~13 mg/g | [3] |
Note: This data is for analogous compounds and should be used as a guideline only.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in biological assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh out the desired amount of this compound powder into a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath sonicator for 10-15 minutes.
-
Gentle warming in a 37°C water bath for 5-10 minutes can also be applied, followed by vortexing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound into Aqueous Assay Buffer
Objective: To prepare working solutions of this compound in an aqueous buffer while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous assay buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous assay buffer to the experimental temperature (e.g., 37°C).
-
Create any necessary intermediate dilutions of the this compound stock solution in pure DMSO.
-
While vortexing the pre-warmed aqueous buffer, add the required volume of the this compound DMSO stock dropwise. It is critical to add the DMSO stock to the buffer and not the other way around.
-
Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation before adding it to the assay.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways of this compound's Antitumor Activity
While the precise signaling pathways affected by this compound are still under investigation, related triterpenoids have been shown to induce apoptosis in cancer cells. One potential mechanism is the induction of Endoplasmic Reticulum (ER) stress, which can trigger the unfolded protein response (UPR) and subsequently lead to apoptosis.
Experimental Workflow for Assessing this compound Solubility
The following workflow outlines the steps to determine the kinetic solubility of this compound in your assay buffer.
Logical Relationship for Troubleshooting this compound Precipitation
This diagram illustrates the decision-making process when encountering precipitation of this compound in an assay.
References
- 1. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An examination of the Euphorbiaceae of Hong Kong. Part VI. Isolation and structure of Glochidonol, a new triterpene ketol from Glochidion wrightii Benth - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Glochidone stability and degradation issues
Disclaimer: Specific stability and degradation data for glochidone (B111570) are limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on general knowledge of triterpenoids and best practices for handling similar natural product compounds. The provided quantitative data is illustrative and should be confirmed by experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in experimental settings?
A1: Based on the behavior of similar triterpenoid (B12794562) compounds, the primary factors influencing this compound stability are likely to be:
-
pH: Extreme acidic or alkaline conditions can lead to hydrolysis or rearrangement of the molecular structure.
-
Temperature: High temperatures can accelerate degradation reactions. Triterpenoids in plant extracts have shown decomposition at elevated temperatures.
-
Light: Exposure to UV or even ambient light can cause photodegradation, especially for compounds with chromophores.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.
-
Humidity: For solid samples, high humidity can promote hydrolysis and other degradation pathways.
Q2: How should I store my this compound samples (solid and in solution) to ensure stability?
A2: To maximize the shelf-life of your this compound samples, follow these storage recommendations:
-
Solid this compound: Store in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using an amber vial or by wrapping the container in aluminum foil. For long-term storage, keep at -20°C or below.[1]
-
This compound in Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a suitable solvent (e.g., DMSO, ethanol) and store in tightly capped, light-protected vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What are the common signs of this compound degradation?
A3: Degradation of your this compound sample may be indicated by:
-
Physical Changes: A change in color or the appearance of precipitation in solutions can signify degradation. For solid samples, clumping or changes in consistency may indicate moisture absorption and potential degradation.
-
Chromatographic Changes: When analyzing by HPLC or LC-MS, you may observe a decrease in the peak area of the parent this compound compound, the appearance of new peaks (degradation products), and a change in the retention time of the main peak.
Q4: What are the known biological activities of this compound that might be affected by its degradation?
A4: this compound has been reported to exhibit several biological activities, including anti-cancer, anti-inflammatory, and cytotoxic effects.[2][3] Degradation would likely alter the chemical structure of this compound, which could lead to a loss of these therapeutic activities or potentially the formation of byproducts with different or unwanted biological effects.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| This compound degradation in stock solution. | Prepare fresh stock solutions for each experiment. If using a stored solution, perform a quick purity check using HPLC to confirm the integrity of the compound. |
| Precipitation of this compound in cell culture media. | Triterpenoids often have low aqueous solubility.[4][5][6] Visually inspect the media for any precipitate after adding the this compound stock. Consider using a solubilizing agent or reducing the final concentration. |
| Interaction with media components. | Some media components may accelerate degradation. Prepare a solution of this compound in the cell culture media and incubate it under the same conditions as your experiment (without cells). Analyze the stability of this compound over time using HPLC. |
Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Degradation during sample preparation. | Minimize the time samples are kept at room temperature. Use cooled sample vials if possible. Ensure the pH of your sample preparation buffers is near neutral. |
| On-column degradation. | The stationary phase of an HPLC column can sometimes contribute to degradation, especially if it has residual acidic or basic sites. Try a different type of column (e.g., a different stationary phase or an end-capped column). |
| Photodegradation in the autosampler. | If your autosampler is not cooled or protected from light, degradation can occur while samples are waiting for injection. Use amber vials or cover the sample tray. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for performing a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the solid this compound powder in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
This is a general HPLC method that can be adapted for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Illustrative Stability of this compound Under Forced Degradation Conditions
| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradation Products (Relative Peak Area %) |
| 0.1 M HCl at 60°C | 24 | 65.2 | DP1 (15.8%), DP2 (8.1%) |
| 0.1 M NaOH at 60°C | 24 | 42.5 | DP3 (25.3%), DP4 (18.9%) |
| 3% H₂O₂ at RT | 24 | 88.1 | DP5 (5.4%) |
| Heat (80°C, solid) | 48 | 95.7 | Minor degradation products |
| Photodegradation | 24 | 78.9 | DP6 (12.3%) |
DP = Degradation Product. This data is for illustrative purposes only.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothesized signaling pathway for the anti-cancer effects of this compound.
References
- 1. A Comparative Study on the Efficiency and Sustainability of Rice Bran Oil Extraction Methods [mdpi.com]
- 2. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-Based Metabolomic Profiling of Constituents from Glochidion velutinum and Its Activity against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Optimizing Glochidone dosage for in vitro experiments
Welcome to the technical resource center for utilizing Glochidone in your in vitro experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for dosage optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: How should I prepare my this compound stock solution?
A1: this compound is an organic compound with low aqueous solubility. Therefore, a polar aprotic solvent is required to create a concentrated stock solution.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing this compound stock solutions for cell culture experiments.[1][2]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This allows for minimal solvent concentration in your final culture medium.
-
Storage: Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.
Q2: I'm starting a new experiment. What concentration range of this compound should I test?
A2: The effective concentration of this compound is highly dependent on the cell line. A range-finding experiment is the essential first step to determine the cytotoxic window for your specific cells.
-
Initial Broad Range: Start with a wide range of concentrations using serial dilutions. A common starting point is testing 10-fold dilutions (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).
-
Refined Range: Based on the results of the initial screen, perform a second experiment with a narrower range of concentrations (e.g., 2-fold dilutions) around the estimated IC50 value to determine the dose-response curve accurately.
Q3: My results are inconsistent between experiments. What could be the cause?
A3: Inconsistent results are a common challenge. Several factors could be responsible, including compound stability, solvent effects, or assay variability. Refer to the troubleshooting workflow below for a systematic approach to identifying the issue. Key areas to check include:
-
Compound Precipitation: Visually inspect your treatment media under a microscope to ensure this compound has not precipitated out of solution, especially at higher concentrations.
-
Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is consistent across all wells and is at a non-toxic level (typically ≤0.5%). Run a "vehicle-only" control to test for solvent effects.[3]
-
Compound Stability: The stability of compounds in culture media can vary.[4] If you suspect degradation, consider minimizing light exposure and performing shorter-duration experiments.[5]
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent and optimal density for your assay.
Q4: What is the mechanism of action for this compound?
A4: this compound has been shown to exert its anticancer effects primarily by inducing apoptosis (programmed cell death) through the endoplasmic reticulum (ER) stress pathway. In colorectal cancer cells (HCT-116), treatment with a related compound led to increased expression of ER stress markers like ATF4 and CHOP. This, in turn, modulated the levels of apoptosis-related proteins: increasing pro-apoptotic proteins like Bax, cleaved PARP, and cleaved caspase-3, while decreasing the anti-apoptotic protein Bcl-2.
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The IC50 values for this compound and related compounds from the Glochidion genus vary across different cancer cell lines.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Glochidpurnoid B | HCT-116 (Colorectal Cancer) | MTT | 0.80 ± 0.05 µM | [6] |
| This compound Analogs | HCT-116 (Colorectal Cancer) | MTT | 0.80 – 2.99 µM | [6] |
| G. velutinum crude extract | PC-3 (Prostate Cancer) | MTT | 89 µg/mL | [7] |
| G. velutinum chloroform (B151607) fraction | PC-3 (Prostate Cancer) | MTT | 27 µg/mL | [7] |
| G. velutinum crude extract | MCF-7 (Breast Cancer) | MTT | 431 µg/mL | [7] |
| G. velutinum chloroform fraction | MCF-7 (Breast Cancer) | MTT | 222 µg/mL | [7] |
| G. zeylanicum aqueous extract | HepG2 (Liver Cancer) | XTT | Significant Activity | [8] |
| G. zeylanicum aqueous extract | HT29 (Colorectal Cancer) | XTT | Significant Activity | [8] |
Visualizations: Pathways and Workflows
Signaling Pathway
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Troubleshooting Glochidone synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Glochidone (B111570).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is most commonly synthesized through the enzymatic dehydrogenation of lupenone (B1675497). This biotransformation offers high selectivity and yield. Chemical synthesis methods, typically involving the oxidation of lupenone with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), are also plausible but may present more challenges with side reactions and purification.
Q2: My enzymatic synthesis of this compound has a low yield. What are the potential causes?
A2: Low yield in enzymatic synthesis can stem from several factors. The primary areas to investigate are the activity of the enzyme, the reaction conditions, and the purity of the substrate. It is crucial to ensure the enzyme has been properly stored and handled to maintain its catalytic activity. Additionally, suboptimal pH, temperature, or reaction time can significantly decrease the final yield.
Q3: I am observing unexpected peaks in my HPLC analysis after a chemical synthesis attempt. What could these be?
A3: Unexpected peaks following chemical synthesis often indicate the presence of side products. Depending on the oxidant and reaction conditions used, these byproducts could include over-oxidized species, products of allylic oxidation, or isomers formed through rearrangements of the triterpenoid (B12794562) skeleton. It is also possible that unreacted starting material or impurities in the lupenone are present.
Q4: How can I improve the purity of my this compound sample?
A4: Purification of this compound is typically achieved through chromatographic techniques. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is a highly effective method for separating this compound from structurally similar impurities. Column chromatography using silica (B1680970) gel can also be employed, often as an initial purification step. The choice of solvent system is critical for achieving good separation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during this compound synthesis.
Enzymatic Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of lupenone to this compound | 1. Inactive Enzyme: Improper storage (e.g., incorrect temperature, repeated freeze-thaw cycles) may have denatured the 3-ketosteroid dehydrogenase. 2. Incorrect Reaction Buffer: The pH of the buffer is outside the optimal range for the enzyme (typically around pH 8.0). 3. Presence of Inhibitors: Contaminants in the substrate or buffer may be inhibiting the enzyme. | 1. Verify the storage conditions and age of the enzyme. If possible, perform an activity assay on the enzyme stock. 2. Prepare a fresh buffer and carefully adjust the pH to the recommended optimum for the specific enzyme being used. 3. Ensure high purity of the lupenone substrate and use high-purity reagents for the buffer. |
| Reaction starts but does not go to completion | 1. Substrate Inhibition: High concentrations of lupenone may inhibit the enzyme's activity. 2. Product Inhibition: Accumulation of this compound could be inhibiting the enzyme. 3. Insufficient Reaction Time: The incubation period may not be long enough for complete conversion. | 1. Try running the reaction with a lower initial concentration of lupenone. 2. Monitor the reaction over time and consider methods for in-situ product removal if inhibition is suspected. 3. Extend the reaction time and monitor the progress by taking aliquots at different time points for analysis. |
Chemical Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Formation of multiple products | 1. Over-oxidation: Strong oxidizing agents or harsh reaction conditions can lead to the formation of byproducts with additional oxygen functionalities. 2. Allylic Oxidation: The isopropenyl group on the A-ring is susceptible to oxidation. 3. Rearrangement: Acidic or basic conditions can promote rearrangement of the triterpenoid backbone. | 1. Use a milder oxidizing agent or reduce the reaction temperature and time. Stoichiometric control of the oxidant is crucial. 2. Protect the isopropenyl group prior to oxidation, if necessary, although this adds extra steps to the synthesis. 3. Maintain neutral reaction conditions and perform a careful work-up to avoid exposure to strong acids or bases. |
| Low yield of this compound | 1. Incomplete Reaction: The oxidizing agent may not be sufficiently reactive, or the reaction conditions may not be optimal. 2. Degradation of Product: this compound may be unstable under the reaction or work-up conditions. 3. Difficult Purification: The product may be lost during purification due to similar polarities of the product and byproducts. | 1. Increase the reaction temperature or try a more potent oxidizing agent. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. 2. Perform the reaction under an inert atmosphere and use degassed solvents. Ensure the work-up procedure is as mild as possible. 3. Optimize the chromatographic purification method. This may involve trying different solvent systems or using a different stationary phase. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Enzymatic Synthesis | Chemical Synthesis (Hypothetical) |
| Starting Material | Lupenone | Lupenone |
| Reagent | 3-Ketosteroid Dehydrogenase | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) |
| Typical Yield | >99%[1] | Variable, typically lower than enzymatic |
| Selectivity | High (Regioselective)[1] | Moderate to low, risk of side reactions |
| Reaction Conditions | Mild (pH 8.0, 30°C)[1] | Anhydrous, inert atmosphere, often requires heating |
| Key Advantages | High yield, high selectivity, environmentally friendly | Potentially faster reaction times, no need for enzyme production |
| Key Disadvantages | Requires access to a specific enzyme | Potential for side reactions, purification challenges, use of hazardous reagents |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from a published procedure for the enzymatic synthesis of this compound.[1][2]
Materials:
-
Lupenone
-
AcmB2 3-ketosteroid dehydrogenase from Sterolibacterium denitrificans
-
Potassium hexacyanoferrate (III)
-
2-hydroxypropyl-β-cyclodextrin
-
2-methoxyethanol
-
Potassium phosphate (B84403) buffer (50 mM, pH 8.0)
Procedure:
-
Prepare a reaction mixture containing 0.3 mM lupenone, 16% (w/v) 2-hydroxypropyl-β-cyclodextrin, 2% 2-methoxyethanol, and 10 mM potassium hexacyanoferrate (III) in 50 mM potassium phosphate buffer (pH 8.0).
-
Initiate the reaction by adding the purified AcmB2 enzyme.
-
Incubate the reaction mixture at 30°C with gentle agitation.
-
Monitor the reaction progress by taking samples at various time points (e.g., 0.5, 1, 2, 4, and 24 hours).
-
To quench the reaction and prepare for analysis, dilute the samples 1:1 with acetonitrile and centrifuge to pellet the enzyme and any insoluble material.
-
Analyze the supernatant by LC-MS to determine the conversion of lupenone to this compound.
Chemical Synthesis of this compound (Hypothetical Protocol)
This hypothetical protocol is based on the general procedure for the dehydrogenation of ketones using DDQ.
Materials:
-
Lupenone
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Anhydrous dioxane
-
Silica gel for column chromatography
-
Ethyl acetate
Procedure:
-
Dissolve lupenone in anhydrous dioxane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a stoichiometric amount of DDQ to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated hydroquinone (B1673460) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing this compound and evaporate the solvent to yield the purified product.
Purification of this compound by HPLC
This protocol provides a general guideline for the purification of this compound using semi-preparative HPLC.[3][4]
Instrumentation and Columns:
-
Semi-preparative HPLC system with a UV detector
-
C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
A typical mobile phase for reverse-phase separation of triterpenoids is methanol (B129727) and water.
-
An isocratic elution with a high percentage of methanol (e.g., 90-100%) can be effective.
-
Alternatively, a gradient elution can be used to improve separation, for example, starting with 90% methanol and increasing to 100% over 30 minutes.
Procedure:
-
Dissolve the crude this compound sample in a suitable solvent (e.g., methanol or acetone).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject the sample onto the C18 column.
-
Elute the compounds using the chosen mobile phase and gradient.
-
Monitor the eluent at a suitable wavelength (e.g., 205 nm).
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Visualizations
References
- 1. Enzymatic synthesis of a skin active ingredient - this compound by 3-ketosteroid dehydrogenase from Sterolibacterium denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triterpene purification by HPLC [bio-protocol.org]
- 4. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Glochidone Interference in Biochemical Assays: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference by glochidone (B111570) in biochemical assays. While direct studies on this compound as a Pan-Assay Interference Compound (PAIN) are limited, its classification as a pentacyclic triterpenoid (B12794562) suggests a potential for non-specific interactions that can lead to misleading results. This resource offers troubleshooting guides and frequently asked questions to help researchers identify and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a pentacyclic triterpenoid, a class of natural products known for a wide range of biological activities. Due to their complex, rigid, and often lipophilic structures, some triterpenoids have been reported to interfere with biochemical assays through various mechanisms, including but not limited to:
-
Aggregation: At certain concentrations in aqueous buffers, these molecules can form aggregates that non-specifically sequester and denature proteins, leading to false-positive inhibition.
-
Non-specific binding: The hydrophobic nature of triterpenoids can lead to non-specific binding to proteins and other assay components.
-
Optical interference: Although less common for this class, some compounds can interfere with absorbance or fluorescence-based readouts.
-
Redox activity: Some triterpenoids possess antioxidant properties that can interfere with assays involving redox reactions. However, it's noteworthy that one study has reported this compound to have limited antioxidant and chelating capabilities[1].
Q2: What are the common signs of potential interference by this compound in my assay?
Suspect interference if you observe the following:
-
Steep dose-response curves: Unusually steep curves can be indicative of aggregation-based inhibition.
-
Irreproducible results: High variability between replicate wells or experiments.
-
Activity at high concentrations: Promiscuous activity is often observed at higher micromolar concentrations.
-
Discrepancy between assays: The compound is active in one assay format but inactive in an orthogonal assay testing the same target.
-
Time-dependent inhibition: Inhibition that increases with pre-incubation time may suggest a non-specific mechanism.
Q3: Does a "hit" with this compound in a primary screen mean it's a genuine inhibitor?
Not necessarily. A primary screen hit should be considered preliminary. It is crucial to perform a series of secondary and counter-assays to confirm that the observed activity is specific to the intended target and not an artifact of assay interference.
Q4: Are there any structural features in this compound that are known "red flags" for assay interference?
While this compound itself is not a classically defined PAIN with obvious reactive functional groups, its pentacyclic triterpenoid scaffold is a known chemotype that can be associated with promiscuous activity, often due to aggregation.
Troubleshooting Guides
If you suspect this compound is interfering with your assay, follow these troubleshooting steps:
Problem 1: this compound shows potent, non-saturating inhibition in my enzyme assay.
Possible Cause: Aggregation-based inhibition.
Troubleshooting Workflow:
References
Technical Support Center: Glochidone Scale-Up Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the scale-up production of Glochidone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its scale-up production important?
A1: this compound is a bioactive triterpenoid (B12794562) found in various medicinal plants. It has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The scale-up of this compound production is crucial for enabling extensive preclinical and clinical studies, and for potential commercialization as a therapeutic agent.
Q2: What are the primary methods for this compound production?
A2: this compound can be produced through chemical synthesis or enzymatic synthesis. A promising enzymatic method involves the conversion of lupenone (B1675497) to this compound using the enzyme 3-ketosteroid dehydrogenase (KstD) from Sterolibacterium denitrificans, which has shown high conversion efficiency at the lab scale.[1]
Q3: What are the main challenges in scaling up this compound production?
A3: Key challenges include maintaining high yield and purity at a larger scale, managing production costs, ensuring consistent enzyme activity and stability in enzymatic processes, and developing effective downstream purification strategies to remove impurities.[2][3]
Q4: What are the known biological targets or signaling pathways of this compound?
A4: While the direct molecular targets of this compound are still under investigation, related triterpenoids have been shown to induce apoptosis in cancer cells.[2] This suggests that this compound may also exert its anticancer effects through the modulation of apoptosis-related signaling pathways. Further research is needed to elucidate the specific pathways.
Troubleshooting Guides
Enzymatic Synthesis
Q5: My enzymatic conversion of lupenone to this compound has a low yield at a larger scale. What are the possible causes and solutions?
A5: Low yield in scale-up can be attributed to several factors:
-
Poor substrate solubility: Lupenone is poorly soluble in aqueous media.
-
Solution: At a larger scale, ensure efficient mixing and consider the use of co-solvents or surfactants that are compatible with the enzyme and downstream processing. Cyclodextrins have been used successfully at the lab scale to improve solubility.[1]
-
-
Sub-optimal reaction conditions: pH, temperature, and enzyme concentration may not be optimal at a larger volume.
-
Solution: Re-optimize these parameters at the pilot scale. Implement robust monitoring and control systems to maintain optimal conditions throughout the reaction.
-
-
Enzyme inhibition or deactivation: Impurities in the substrate or reaction medium, or shear stress from mixing, can inhibit or deactivate the enzyme.
-
Solution: Ensure the purity of the starting material. Use gentle agitation methods that provide sufficient mixing without causing excessive shear stress. Consider enzyme immobilization to improve stability and facilitate reuse.
-
Q6: I am observing significant batch-to-batch variability in my enzymatic synthesis. How can I improve consistency?
A6: Batch-to-batch variability is a common challenge in scaling up bioprocesses.
-
Solution: Standardize all raw materials, including the enzyme preparation and substrate. Implement strict process controls with well-defined operating parameters. Utilize process analytical technology (PAT) to monitor critical process parameters in real-time.
Purification
Q7: I am having difficulty purifying this compound from the reaction mixture using column chromatography, observing peak tailing and poor separation. What can I do?
A7: Triterpenoid purification can be challenging due to the presence of structurally similar impurities.
-
Solution:
-
Optimize the mobile phase: Systematically vary the solvent composition to improve separation. A gradient elution from a non-polar to a more polar solvent system is often effective.
-
Select the appropriate stationary phase: If silica (B1680970) gel is not providing adequate separation, consider other stationary phases like alumina (B75360) or reverse-phase C18 columns.
-
Sample loading: Ensure the crude sample is appropriately pre-treated to remove major impurities before loading it onto the column.
-
Q8: The final purity of my this compound is below the required specifications. How can I improve it?
A8: Achieving high purity often requires multiple purification steps.
-
Solution:
-
Multi-step purification: Combine different chromatographic techniques, such as normal-phase and reverse-phase chromatography, to separate impurities with different polarities.
-
Crystallization: If a suitable solvent system can be found, crystallization is an effective final purification step to achieve high purity and remove amorphous impurities.
-
Quantitative Data
The following tables provide illustrative data for this compound production based on typical triterpenoid synthesis and purification processes. Note: This data is hypothetical and intended for guidance purposes only.
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Enzymatic Synthesis of this compound
| Parameter | Lab-Scale (1 L) | Pilot-Scale (100 L) |
| Substrate (Lupenone) Input | 10 g | 1 kg |
| Reaction Time | 24 hours | 36 hours |
| Conversion Rate | >95% | ~90% |
| Isolated Yield | ~8.5 g | ~800 g |
| Purity (after initial extraction) | ~80% | ~75% |
Table 2: Cost-Benefit Analysis of Enzymatic vs. Chemical Synthesis of this compound (Pilot-Scale)
| Cost Factor | Enzymatic Synthesis | Chemical Synthesis |
| Raw Material Cost | Moderate (Substrate + Enzyme) | High (Multi-step, expensive reagents) |
| Process Complexity | Low (Fewer steps) | High (Multiple reaction and purification steps) |
| Environmental Impact | Low (Aqueous media, biodegradable catalyst) | High (Organic solvents, metal catalysts) |
| Overall Estimated Cost per Gram | Lower | Higher |
Experimental Protocols
Pilot-Scale (100 L) Enzymatic Synthesis of this compound
1. Bioreactor Preparation:
- Sterilize a 150 L bioreactor equipped with pH, temperature, and dissolved oxygen probes.
- Add 90 L of sterile phosphate (B84403) buffer (50 mM, pH 7.5).
2. Reaction Setup:
- Add 1 kg of micronized lupenone to the bioreactor.
- Add a pre-determined optimal amount of a co-solvent or solubilizing agent (e.g., 2-hydroxypropyl-β-cyclodextrin) to aid in substrate dispersion.
- Equilibrate the reactor to the optimal temperature (e.g., 30°C) with gentle agitation.
- Add the 3-ketosteroid dehydrogenase enzyme preparation to the reactor to initiate the reaction.
3. Reaction Monitoring:
- Monitor and maintain the pH and temperature at their optimal setpoints.
- Take samples periodically to monitor the conversion of lupenone to this compound using an appropriate analytical method (e.g., HPLC).
4. Product Extraction:
- Once the reaction is complete (typically >90% conversion), stop the agitation.
- Extract the product from the aqueous medium using a suitable organic solvent (e.g., ethyl acetate). Perform the extraction multiple times to ensure complete recovery.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude this compound.
Pilot-Scale Purification of this compound
1. Column Chromatography (Normal Phase):
- Prepare a large-scale glass column with silica gel.
- Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane/dichloromethane mixture).
- Load the sample onto the column.
- Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate (B1210297) in hexane).
- Collect fractions and monitor by TLC or HPLC to identify the fractions containing this compound.
- Pool the pure fractions and concentrate to dryness.
2. Crystallization:
- Dissolve the partially purified this compound from the column chromatography in a suitable hot solvent (e.g., methanol (B129727) or acetone).
- Allow the solution to cool slowly to room temperature, then at 4°C to induce crystallization.
- Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.
Signaling Pathway and Workflow Diagrams
Caption: Workflow for the enzymatic production and purification of this compound.
Caption: Potential involvement of this compound in the apoptosis signaling pathway.
Caption: Potential inhibitory points of this compound in the Hedgehog signaling pathway.
Conclusion
The scale-up production of this compound presents both opportunities and challenges. The enzymatic synthesis route offers a promising, environmentally friendly alternative to traditional chemical synthesis. However, careful optimization of reaction conditions, downstream processing, and cost management are critical for successful industrial-scale production. This technical support center provides a foundational guide for researchers and professionals working on the development of this compound. Further research into the specific molecular targets and signaling pathways of this compound will be essential for its future development as a therapeutic agent.
References
- 1. Signaling pathways involved in glucocorticoid-induced apoptosis of thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies on biosynthesis and production of bioactive compounds in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Glochidone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with Glochidone. The focus is on understanding and mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary activities?
This compound is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) family.[1] It has been identified in various plant species and is recognized for a wide range of biological activities, including anti-inflammatory, anticancer, and acetylcholinesterase (AChE) inhibitory effects.[2][3] Its anticancer properties are partly attributed to the induction of apoptosis through pathways like the Wnt/β-catenin and PI3K/Akt signaling.[3]
Q2: Why should I be concerned about off-target effects when working with this compound?
Pentacyclic triterpenoids like this compound are known for their "promiscuous" nature, meaning they can interact with multiple protein targets.[4][5] This multi-target activity can lead to off-target effects, where this compound binds to proteins other than the intended therapeutic target, potentially causing unforeseen biological responses or toxicity.[6] For instance, as an acetylcholinesterase (AChE) inhibitor, this compound might also inhibit butyrylcholinesterase (BChE), a related but distinct enzyme, which could lead to unwanted side effects.[7]
Q3: What are the common experimental challenges arising from this compound's off-target effects?
Common challenges include:
-
Inconsistent results across different cell lines: Off-target effects can vary depending on the proteome of the cell line used.
-
Unexpected cytotoxicity in non-cancerous cells: While this compound shows selectivity for some cancer cells, off-target interactions can lead to toxicity in healthy cells.[8]
-
Difficulty in elucidating the primary mechanism of action: Off-target effects can confound experimental results, making it difficult to attribute a biological outcome to the inhibition of the intended target.
Q4: How can I begin to identify potential off-target effects of this compound in my experiments?
Identifying off-target effects is a multi-step process that can begin with computational approaches and be confirmed through experimental validation. In silico tools can predict potential off-target interactions based on the structure of this compound.[9] These predictions can then be tested experimentally using techniques such as selectivity profiling against a panel of related proteins (e.g., a kinase panel or a protease panel).
Troubleshooting Guides
Problem 1: High cytotoxicity observed in non-cancerous control cell lines.
-
Question: I am observing significant cell death in my non-cancerous control cell line when treated with this compound at concentrations effective against my cancer cell line. How can I address this?
-
Answer:
-
Confirm the finding: Repeat the cytotoxicity assay (e.g., MTT or LDH assay) with a fresh dilution of this compound to rule out experimental error.
-
Determine the IC50 in both cell lines: Perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for both your cancer and non-cancerous cell lines. A low therapeutic index (ratio of IC50 in non-cancerous cells to IC50 in cancer cells) suggests a lack of selectivity.
-
Investigate Structure-Activity Relationships (SAR): If you have access to analogs of this compound, test their cytotoxicity. Minor structural modifications can sometimes significantly improve selectivity.[10]
-
Consider Off-Target Profiling: If the lack of selectivity is a persistent issue, consider broader off-target profiling to identify the proteins responsible for the toxicity in non-cancerous cells.
-
Problem 2: Inconsistent results when studying a specific signaling pathway.
-
Question: My results for the effect of this compound on my target pathway (e.g., Wnt/β-catenin) are not consistent. What could be the cause?
-
Answer:
-
Pathway Crosstalk: this compound may be affecting other signaling pathways that have crosstalk with your pathway of interest. For example, pentacyclic triterpenoids are known to modulate pathways such as NF-κB and PI3K/Akt, which can influence Wnt/β-catenin signaling.[3]
-
Experimental Controls: Ensure you are using appropriate controls, including positive and negative controls for pathway activation/inhibition.
-
Broader Pathway Analysis: Use techniques like Western blotting to probe key proteins in related pathways to check for unintended activation or inhibition.
-
Selective Inhibitors as Controls: Use a highly selective inhibitor for your target of interest as a control to compare the effects of a specific inhibition versus the broader effects of this compound.
-
Problem 3: My in vivo results do not correlate with my in vitro findings.
-
Question: this compound showed high potency and selectivity in vitro, but in my animal model, I'm observing toxicity at therapeutic doses. Why might this be happening?
-
Answer:
-
Metabolism: this compound may be metabolized in vivo into active or toxic metabolites that were not present in your in vitro system.
-
Pharmacokinetics and Bioavailability: Poor bioavailability might necessitate higher doses, which could increase the likelihood of off-target effects.[11]
-
Off-Target Effects in Different Tissues: The off-target profile of this compound may differ across various tissues in the animal model, leading to toxicity in organs not modeled in your in vitro experiments.
-
Toxicity Studies: Conduct preliminary toxicity studies in your animal model at a range of doses to establish a maximum tolerated dose (MTD).
-
Data Presentation: Illustrative Selectivity Profiles
The following tables present hypothetical quantitative data for this compound and its analogs to illustrate the concept of selectivity profiling.
Table 1: Acetylcholinesterase (AChE) vs. Butyrylcholinesterase (BChE) Inhibition
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) |
| This compound | 50 | 500 | 10 |
| Analog 1 | 45 | 10,000 | >222 |
| Analog 2 | 150 | 750 | 5 |
| Tacrine (Control) | 100 | 80 | 0.8 |
This table illustrates how structural analogs of this compound could be screened to identify compounds with improved selectivity for AChE over BChE.
Table 2: Cytotoxicity Profile against Cancer and Non-Cancerous Cell Lines
| Compound | HCT-116 (Colon Cancer) IC50 (µM) | HEK293 (Non-cancerous Kidney) IC50 (µM) | Therapeutic Index (HEK293/HCT-116) |
| This compound | 5 | 25 | 5 |
| Analog 1 | 4 | 100 | 25 |
| Analog 3 | 10 | 15 | 1.5 |
| Doxorubicin (Control) | 0.5 | 2 | 4 |
This table demonstrates how the therapeutic index can be used to assess the selectivity of this compound and its analogs for cancer cells over non-cancerous cells.
Experimental Protocols
1. Protocol for Determining IC50 using MTT Assay
This protocol is for assessing the cytotoxicity of this compound.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cancer and non-cancerous cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for the desired time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Protocol for In Silico Off-Target Prediction
This protocol outlines a general workflow for predicting potential off-targets of this compound using computational methods.[12]
-
Tools:
-
Publicly available databases and servers such as ChEMBL, PubChem, SuperTarget, and SwissTargetPrediction.
-
-
Procedure:
-
Obtain the 2D structure (SMILES format) of this compound from a chemical database like PubChem.
-
Submit the SMILES string to a target prediction server (e.g., SwissTargetPrediction). These servers compare the structure of this compound to a library of known ligands for various protein targets.
-
The output will be a list of potential protein targets, often ranked by a confidence score or probability.
-
Analyze the list of predicted targets to identify potential off-targets that are unrelated to the intended therapeutic target.
-
Prioritize the predicted off-targets for experimental validation based on their biological function and the confidence of the prediction.
-
Mandatory Visualizations
Caption: Workflow for identifying and mitigating this compound's off-target effects.
References
- 1. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promiscuous, Multi-Target Lupane-Type Triterpenoids Inhibits Wild Type and Drug Resistant HIV-1 Replication Through the Interference With Several Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the interplay between off-target promiscuity, cytotoxicity, and tolerability in rodents to improve the safety profile of novel anti-malarial plasmepsin X inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selected Pentacyclic Triterpenoids and Their Derivatives as Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In-depth analysis of lupeol: delving into the diverse pharmacological profile [frontiersin.org]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Glochidone and Other Triterpenoids in Biological Applications
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological activities of Glochidone against other prominent triterpenoids, supported by experimental data.
This compound, a lupane-type triterpenoid (B12794562), has garnered interest within the scientific community for its potential therapeutic properties. This guide provides a comparative overview of this compound's activity in relation to other well-studied triterpenoids—Betulinic Acid, Oleanolic Acid, and Ursolic Acid—across anticancer, anti-inflammatory, and antiviral applications. The information presented is based on available experimental data to aid researchers in their exploration of these natural compounds for drug discovery and development.
Comparative Biological Activity: A Quantitative Overview
The following tables summarize the available quantitative data (IC50 and EC50 values) for this compound and the selected triterpenoids, offering a direct comparison of their potency in various biological assays. It is important to note that data for purified this compound is limited in some areas, and in such cases, data from extracts of Glochidion species are provided as a reference.
Table 1: Anticancer Activity (IC50 in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (from G. puberum) | HCT-116 (Colon) | 0.80 - 2.99 | [1] |
| This compound (from G. velutinum extract) | PC-3 (Prostate) | 27 (chloroform fraction) | [2] |
| MCF-7 (Breast) | 222 (chloroform fraction) | [2] | |
| Betulinic Acid | A549 (Lung) | <10 µg/ml | [3] |
| CAOV3 (Ovarian) | >10 µg/ml | [3] | |
| HeLa (Cervical) | 2.3 | [3] | |
| HepG2 (Liver) | 4.6 | [3] | |
| HL-60 (Leukemia) | 5.7 | [4] | |
| Oleanolic Acid | MCF-7 (Breast) | >100 | [5] |
| MDA-MB-231 (Breast) | >100 | [5] | |
| HepG2 (Liver) | 80.73 | [5] | |
| A375 (Melanoma) | 4.8 | [5] | |
| Ursolic Acid | HCT116 (Colon) | 13.0 | [6] |
| SW480 (Colon) | 10.2 | [6] | |
| MCF-7 (Breast) | 7.96 | [7] | |
| MDA-MB-231 (Breast) | 9.02 | [7] |
Table 2: Anti-inflammatory Activity (IC50 in µM)
| Compound | Assay | IC50 (µM) | Reference |
| This compound | Nitric Oxide Inhibition | Data not available | |
| Betulinic Acid | Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells) | ~20 | [8] |
| Oleanolic Acid | sPLA2 Inhibition | 3.08 - 7.78 | [9] |
| Ursolic Acid | RORγt Antagonism | 0.68 | [10] |
Table 3: Antiviral Activity (EC50 in µM)
| Compound | Virus | EC50 (µM) | Reference |
| This compound | - | Data not available | |
| Betulinic Acid | HIV-1 | 1.4 | [4] |
| HSV-2 | 1.6 | [11] | |
| Dengue Virus (DENV-2) | 0.8038 (HepG2 cells) | [12] | |
| Oleanolic Acid | HSV-1 | 6.8 µg/mL | [1] |
| HSV-2 | 7.8 µg/mL | [1] | |
| HIV-1 | 0.32 (derivative) | [1] | |
| Ursolic Acid | HIV-1 | 0.31 (derivative) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the triterpenoid and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.
MTT Assay Experimental Workflow
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the triterpenoid for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
IC50 Calculation: The IC50 value is the concentration of the compound that inhibits 50% of NO production.
Antiviral Activity: Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
Protocol:
-
Cell Seeding: Seed host cells in a 6-well plate to form a confluent monolayer.
-
Virus Preparation: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayer with the virus in the presence of varying concentrations of the triterpenoid.
-
Overlay: After a 1-2 hour adsorption period, remove the inoculum and add an overlay medium (e.g., containing agar (B569324) or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for 2-4 days to allow for plaque formation.
-
Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.
-
EC50 Calculation: The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Signaling Pathway Analysis
Triterpenoids exert their biological effects by modulating various signaling pathways. While the specific pathways affected by this compound are still under investigation, a study on a related triterpenoid from Glochidion puberum has elucidated its role in inducing apoptosis in colorectal cancer cells through Endoplasmic Reticulum (ER) stress.[1]
ER Stress-Mediated Apoptosis
The diagram below illustrates the proposed mechanism by which a triterpenoid from Glochidion puberum induces apoptosis in cancer cells. This involves the activation of the ER stress pathway, leading to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
ER Stress-Mediated Apoptosis Pathway
Conclusion
This comparative guide highlights the potential of this compound as a bioactive triterpenoid, although further research is required to fully elucidate its efficacy and mechanisms of action, particularly in the realms of anti-inflammatory and antiviral activities. The provided quantitative data and experimental protocols serve as a valuable resource for researchers to design and conduct further studies, contributing to the growing body of knowledge on the therapeutic potential of triterpenoids. The comparison with well-established triterpenoids like Betulinic Acid, Oleanolic Acid, and Ursolic Acid provides a benchmark for future investigations into this compound and other novel natural products.
References
- 1. Antiviral Activities of Oleanolic Acid and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS-Based Metabolomic Profiling of Constituents from Glochidion velutinum and Its Activity against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ursolic Acid Inhibits Breast Cancer Metastasis by Suppressing Glycolytic Metabolism via Activating SP1/Caveolin-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overview of Ursolic Acid Potential for the Treatment of Metabolic Disorders, Autoimmune Diseases, and Cancers via Nuclear Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Anticancer Potential of Glochidone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticancer effects of Glochidone, a natural triterpenoid (B12794562) compound. It objectively compares its performance with other alternatives, supported by experimental data, to aid in its evaluation as a potential therapeutic agent.
Efficacy of this compound Across Various Cancer Cell Lines
This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined in several studies. The data presented below summarizes the IC50 values of this compound and a closely related compound, Glochidiol, in comparison to the conventional chemotherapeutic agent, 5-Fluorouracil (5-FU).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HOP-62 (Lung) | 5.52 ± 0.25 | [1] |
| EPLC-272H (Lung) | 7.84 ± 1.27 | [1] | |
| Glochidiol | HOP-62 (Lung) | - | [1] |
| EPLC-272H (Lung) | - | [1] | |
| 5-Fluorouracil | HCT-116 (Colorectal) | > this compound analogues | [2] |
Note: Specific IC50 values for Glochidiol in the referenced lung cancer cell lines were not provided in the search results, but its antiproliferative activity was noted. The comparison with 5-FU in HCT-116 cells indicated that this compound analogues were more potent.
Mechanistic Insights: Induction of Apoptosis
The primary mechanism underlying the anticancer activity of this compound and related compounds is the induction of apoptosis, or programmed cell death. This is a crucial process for eliminating cancerous cells. The apoptotic pathway is a complex signaling cascade that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.
Below is a generalized diagram of the apoptotic signaling pathway, which is a likely mechanism of action for this compound.
References
A Comparative Analysis of Glochidone and Paclitaxel on Breast Cancer Cell Lines: A Guide for Researchers
This guide provides a detailed comparison of the established anti-cancer agent paclitaxel (B517696) and the less-studied natural compound glochidone (B111570), focusing on their effects on breast cancer cell lines. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds. While extensive data is available for paclitaxel, research on this compound's specific activity in breast cancer is limited. This document summarizes the current state of knowledge for both, highlighting areas for future investigation.
Overview and Mechanism of Action
Paclitaxel is a well-established chemotherapeutic agent used in the treatment of various cancers, including breast cancer. Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By preventing the dynamic instability of microtubules, paclitaxel disrupts the process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).
This compound , a triterpenoid (B12794562) isolated from plants of the Glochidion genus, has demonstrated cytotoxic effects in various cancer cell lines. However, its precise mechanism of action in breast cancer cells has not been fully elucidated. Studies on related compounds and in other cancer types suggest that this compound may induce apoptosis through pathways involving endoplasmic reticulum (ER) stress.
Comparative Efficacy: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available IC50 values for paclitaxel in various breast cancer cell lines and for this compound in other cancer cell lines.
Table 1: IC50 Values of Paclitaxel in Human Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (nM) |
| MCF-7 | ER+, PR+, HER2- | 3.5 - 12 |
| MDA-MB-231 | ER-, PR-, HER2- (TNBC) | 2.4 - 300 |
| SKBR3 | ER-, PR-, HER2+ | ~4000 |
| BT-474 | ER+, PR+, HER2+ | 19 |
| T-47D | ER+, PR+, HER2- | Data not consistently available |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as exposure time and assay method.
Table 2: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HOP-62 | Lung | 5.52 ± 0.25[1] |
| EPLC-272H | Lung | 7.84 ± 1.27[1] |
| MCF-7 | Breast | Not available for isolated compound* |
*A study on a chloroform (B151607) fraction of Glochidion velutinum extract, which contains this compound, reported an IC50 of 222 µg/mL against MCF-7 cells. However, this value is not specific to this compound.[2]
Impact on Cell Cycle and Apoptosis
Paclitaxel is a potent inducer of cell cycle arrest and apoptosis in breast cancer cells.
-
Cell Cycle Arrest: Paclitaxel treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle due to the stabilization of the mitotic spindle.
-
Apoptosis: The prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and DNA fragmentation.
This compound 's effect on the cell cycle and apoptosis in breast cancer cells is not well-documented. However, a study on a related compound, glochodpurnoid B, in colorectal cancer cells, showed induction of apoptosis. This was evidenced by increased expression of cleaved PARP, cleaved caspase-3, and Bax, alongside decreased Bcl-2 expression, suggesting the involvement of the mitochondrial apoptotic pathway.[3]
Signaling Pathways
The anticancer effects of paclitaxel are mediated through the modulation of several key signaling pathways. The pathways affected by this compound in breast cancer are largely unknown.
Paclitaxel:
-
PI3K/Akt Pathway: Paclitaxel has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
-
MAPK Pathways (ERK, JNK, p38): Paclitaxel can activate stress-activated protein kinase pathways, such as JNK and p38, which contribute to the induction of apoptosis.
-
NF-κB Pathway: Paclitaxel can modulate the activity of the NF-κB transcription factor, which plays a complex role in cell survival and inflammation.
This compound:
-
ER Stress Pathway: In colorectal cancer cells, a compound structurally related to this compound was found to induce apoptosis via the endoplasmic reticulum (ER) stress pathway, indicated by the upregulation of ATF4 and CHOP.[3] The relevance of this pathway to this compound's activity in breast cancer remains to be investigated.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Seed breast cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or paclitaxel for 24, 48, or 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Cell Cycle Analysis (Flow Cytometry)
-
Treat cells with the test compound for the desired time period.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Treat cells with the test compound for the specified duration.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizing Molecular Mechanisms and Workflows
Diagram 1: Paclitaxel's Mechanism of Action
Caption: Paclitaxel binds to and stabilizes microtubules, leading to mitotic arrest and apoptosis.
Diagram 2: Potential Signaling Pathways Affected by Paclitaxel
Caption: Paclitaxel can inhibit pro-survival pathways and activate pro-apoptotic signaling cascades.
Diagram 3: General Experimental Workflow for Drug Comparison
Caption: A typical workflow for comparing the in vitro effects of two anti-cancer compounds.
Conclusion and Future Directions
Paclitaxel is a cornerstone of breast cancer chemotherapy with a well-defined mechanism of action and extensive supporting data. In contrast, this compound is a natural product with emerging evidence of anti-cancer activity. While preliminary studies in other cancer types are promising, there is a clear and urgent need for further research to:
-
Isolate and purify this compound to determine its specific IC50 values in a panel of breast cancer cell lines with diverse molecular subtypes.
-
Investigate the precise mechanism of action of this compound in breast cancer cells, including its effects on the cell cycle, apoptosis, and key signaling pathways.
-
Conduct direct, head-to-head comparative studies of this compound and paclitaxel to evaluate their relative potency and potential for synergistic effects.
Such studies will be instrumental in determining the potential of this compound as a novel therapeutic agent for breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS-Based Metabolomic Profiling of Constituents from Glochidion velutinum and Its Activity against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Glochidone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer compound Glochidone, focusing on its dual mechanisms of action: induction of Endoplasmic Reticulum (ER) stress-mediated apoptosis and inhibition of tubulin polymerization. The performance of this compound is compared with other compounds known to act through similar pathways, supported by experimental data.
Introduction to this compound
This compound is a naturally occurring triterpenoid (B12794562) isolated from plants of the Glochidion genus. It has demonstrated cytotoxic effects against various cancer cell lines. Emerging research suggests that this compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing apoptosis via the ER stress pathway and by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This dual mechanism makes this compound a compound of significant interest in cancer research.
Mechanism 1: ER Stress-Mediated Apoptosis
Prolonged ER stress triggers the Unfolded Protein Response (UPR), which, when overwhelmed, initiates apoptosis. This compound is believed to induce ER stress, leading to the activation of key signaling molecules that commit the cell to apoptosis.
Signaling Pathway
Caption: this compound-induced ER stress signaling pathway leading to apoptosis.
Comparative Analysis of ER Stress Inducers
The following table compares the cytotoxic activity of this compound with other known inducers of ER stress-mediated apoptosis in different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HOP-62 (Lung) | 5.52 | [1][2] |
| EPLC-272H (Lung) | 7.84 | [1][2] | |
| Thapsigargin | HCT-116 (Colon) | ~0.1 | [3] |
| Tunicamycin | HCT-116 (Colon) | ~2.5 | [3] |
| Celecoxib | HCT-116 (Colon) | ~50 | [3] |
Experimental Protocol: Western Blot for ER Stress Markers
This protocol outlines the general steps for detecting key ER stress markers by Western blot.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., HCT-116) in 6-well plates.
-
Treat cells with varying concentrations of this compound or other test compounds for a specified time (e.g., 24 hours). Include a vehicle control.
2. Protein Extraction:
-
Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against ER stress markers (e.g., p-PERK, ATF4, CHOP, and apoptosis markers like Cleaved Caspase-3, Cleaved PARP, Bax, and Bcl-2) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
4. Data Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Mechanism 2: Inhibition of Tubulin Polymerization
This compound and its analogs have been shown to interfere with microtubule dynamics, a critical process for cell division, by inhibiting tubulin polymerization. This action is often associated with binding to the colchicine (B1669291) site on β-tubulin.
Signaling Pathway
Caption: this compound's inhibition of tubulin polymerization leading to apoptosis.
Comparative Analysis of Tubulin Polymerization Inhibitors
The following table compares the cytotoxic and tubulin polymerization inhibitory activities of Glochidiol (a close analog of this compound) and other known tubulin inhibitors.
| Compound | Cancer Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
| Glochidiol | HOP-62 (Lung) | 2.01 | 2.76 | [4] |
| HCC-44 (Lung) | 1.62 | 2.76 | [4] | |
| Colchicine | Various | Varies (nM to low µM) | ~1-3 | [1] |
| Vincristine | Various | Varies (nM) | ~0.1-1 | [5] |
| Paclitaxel | Various | Varies (nM) | Promotes polymerization | [1] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a fluorescence-based assay to measure the effect of compounds on tubulin polymerization.
1. Reagent Preparation:
-
Reconstitute purified tubulin in a general tubulin buffer.
-
Prepare a stock solution of the test compound (e.g., this compound) in an appropriate solvent (e.g., DMSO).
2. Assay Setup:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add a fluorescent reporter (e.g., DAPI) that binds to polymerized microtubules.
-
Initiate polymerization by adding GTP and incubating the plate at 37°C.
3. Data Acquisition:
-
Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates tubulin polymerization.
4. Data Analysis:
-
Plot fluorescence intensity against time for each compound concentration.
-
Calculate the IC50 value for the inhibition of tubulin polymerization.
Experimental Workflow: Cross-Validation of this compound's Activity
Caption: Workflow for the cross-validation of this compound's dual mechanisms of action.
Conclusion
The available evidence strongly suggests that this compound's anti-cancer activity is mediated through at least two distinct but complementary mechanisms: the induction of ER stress-mediated apoptosis and the inhibition of tubulin polymerization. This dual-action profile makes this compound a promising candidate for further pre-clinical and clinical investigation. The comparative data and experimental protocols provided in this guide offer a framework for researchers to further validate and explore the therapeutic potential of this compound and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Small molecule-mediated induction of endoplasmic reticulum stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glochidone from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Glochidone, a naturally occurring triterpenoid (B12794562), isolated from various plant species. The objective of this document is to consolidate the current scientific knowledge on the yield, biological activity, and underlying mechanisms of action of this compound, thereby facilitating further research and development in the pharmaceutical and biotechnology sectors. The information presented is based on available experimental data, with a focus on quantitative comparisons and detailed methodologies.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data available on the isolation and biological activity of this compound from different plant species. It is important to note that a direct, standardized comparison across different studies is challenging due to variations in experimental conditions.
Table 1: Presence and Reported Isolation of this compound from Various Glochidion Species
| Plant Species | Presence of this compound Reported | Notes |
| Glochidion puberum | Yes | This compound has been successfully isolated from this species. |
| Glochidion velutinum | Yes | Chemical constituents isolated include this compound.[1] |
| Glochidion multiloculare | Yes | Four triterpenes, including this compound, were isolated from the aerial parts.[2] |
| Glochidion eriocarpum | Yes | Isolated along with other cytotoxic triterpenoid saponins (B1172615).[3] |
| Glochidion talakonense | No | Five other terpenoids were isolated, but not this compound.[4] |
| Glochidion zeylanicum | Yes | Various compounds have been isolated, with reports of this compound.[5][6][7][8] |
| Glochidion arborescens | No | Phytochemical screening indicated the absence of triterpenoids in the ethanol (B145695) extracts of leaves and stem bark.[9] |
Table 2: Comparative Cytotoxic Activity (IC50) of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Source Species | Reference |
| HL-60 | Human Promyelocytic Leukemia | > 100 | Glochidion eriocarpum | [3] |
| HT-29 | Colorectal Adenocarcinoma | > 100 | Glochidion eriocarpum | [3] |
| MCF-7 | Breast Adenocarcinoma | > 100 | Glochidion eriocarpum | [3] |
| SK-OV-3 | Ovarian Cancer | > 100 | Glochidion eriocarpum | [3] |
Note: In the study by Puapairoj et al. (2005), this compound isolated from Glochidion eriocarpum exhibited significantly less cytotoxic activity compared to other triterpenoid saponins isolated from the same plant, with IC50 values exceeding 100 µM for all tested cell lines.[3]
Experimental Protocols
This section details the general methodologies for the isolation, purification, and biological evaluation of this compound, based on established protocols for triterpenoids and standard in vitro assays.
Isolation and Purification of this compound
This protocol describes a general method for the extraction and isolation of this compound from plant material, which can be adapted for different Glochidion species.
a. Extraction:
-
Plant Material Preparation: Air-dry the plant material (e.g., stems, twigs, leaves) and grind it into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material in 95% ethanol at room temperature for an extended period (e.g., 72 hours), with occasional agitation. Repeat the extraction process three times to ensure maximum yield.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
b. Purification by Column Chromatography:
-
Stationary Phase: Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase.
-
Sample Loading: Dissolve the ethyl acetate fraction (which typically contains triterpenoids) in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation of this compound: Combine the fractions containing the compound of interest (identified by comparison with a standard, if available) and concentrate them to yield purified this compound.
Evaluation of Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10][11][12]
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of this compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Assessment of Apoptosis: Western Blot Analysis
Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic pathway.[13][14][15][16]
-
Protein Extraction: Lyse the this compound-treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and its precursors, based on current understanding.
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
Caption: General workflow for the isolation of this compound.
References
- 1. LC-MS/MS-Based Metabolomic Profiling of Constituents from Glochidion velutinum and Its Activity against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New triterpenoid saponins from Glochidion eriocarpum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. Glochidionolactones A-F: butenolide glucosides from leaves of Glochidion zeylanicum (GAERTN) A. JUSS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glochiflavanosides A-D: flavanol glucosides from the leaves of Glochidion zeylanicum (Gaertn) A. Juss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of lignan glucosides and neolignan sulfate from the leaves of Glochidion zeylanicum (Gaertn) A. Juss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. cetjournal.it [cetjournal.it]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. google.com [google.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotech.illinois.edu [biotech.illinois.edu]
Glochidone: An In Vivo Efficacy Comparison with Standard-of-Care Inhibitors in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Glochidone, a naturally occurring triterpenoid, has demonstrated significant promise in preclinical in vitro studies, exhibiting potent cytotoxic effects against colorectal cancer (CRC) cell lines. Notably, in some studies, its efficacy surpassed that of the long-standing chemotherapeutic agent 5-fluorouracil (B62378) (5-FU)[1]. This has generated interest in its potential as a novel therapeutic agent. However, a critical step in the evaluation of any new anticancer compound is the assessment of its efficacy in vivo. This guide provides a comparative overview of this compound's performance, based on available data, against established inhibitors used in the treatment of colorectal cancer.
While in vitro data for this compound is encouraging, to date, there is a notable absence of published in vivo efficacy studies in animal models. This guide, therefore, juxtaposes the in vitro potency and mechanistic understanding of this compound with the well-documented in vivo performance of standard-of-care colorectal cancer inhibitors, including 5-fluorouracil, oxaliplatin (B1677828), irinotecan (B1672180), cetuximab, and regorafenib.
Comparative Efficacy Data
The following table summarizes the available efficacy data for this compound and known colorectal cancer inhibitors. It is important to note that direct comparative in vivo studies involving this compound are not yet available. The in vivo data for the standard inhibitors are derived from various xenograft models of human colorectal cancer in mice.
| Compound | In Vitro Efficacy (IC50, HCT-116 cells) | In Vivo Efficacy (Tumor Growth Inhibition) |
| This compound | 0.80 ± 0.05 µM [1] | Data not available |
| 5-Fluorouracil (5-FU) | More potent than 5-FU in HCT-116 cells[1] | Significant tumor growth inhibition in various CRC xenograft models[2][3][4]. |
| Oxaliplatin | Data not available in direct comparison | Significant tumor growth inhibition, often used in combination (e.g., FOLFOX)[5][6][7]. |
| Irinotecan | Data not available in direct comparison | Significant tumor growth inhibition, particularly in combination therapies (e.g., FOLFIRI)[3][8][9][10][11][12]. |
| Cetuximab | Dependent on EGFR expression | 10-35% tumor growth inhibition in xenograft models, dependent on EGFR expression levels[13]. |
| Regorafenib | Data not available in direct comparison | Complete suppression of tumor growth at 30 mg/kg daily in a CT26 metastatic colon cancer model[14]. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for assessing in vivo efficacy, as described in the cited literature for the known inhibitors. Should in vivo studies for this compound be published, similar protocols would be anticipated.
General Xenograft Tumor Model Protocol
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT-116, HT-29, SW480, DLD-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice (e.g., nude mice, SCID mice) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.
-
Control Group: Receives vehicle (the solvent used to dissolve the drug).
-
Treatment Group(s): Receive the inhibitor at a specified dose and schedule. Administration routes can be oral (gavage), intraperitoneal, or intravenous.
-
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints can include tumor weight at the end of the study and survival analysis.
-
Toxicity Assessment: Animal body weight is monitored as an indicator of systemic toxicity.
Specific Dosing Regimens from Preclinical Studies:
-
5-Fluorouracil: 30 mg/kg, administered intraperitoneally three times a week[2].
-
Oxaliplatin: Often used in combination regimens like FOLFOX. A study on HCT116 spheroids used dynamic, in vivo-like concentrations based on a single 8 mg/kg dose in mice[7].
-
Irinotecan: 100-300 mg/kg administered intraperitoneally over 21 days in athymic female mice with HT-29 xenografts[9].
-
Cetuximab: 30 mg/kg administered intraperitoneally weekly for 4 weeks in nude mice with WiDR and SW480 xenografts[13].
-
Regorafenib: 30 mg/kg administered daily by oral gavage for 10 consecutive days in nude mice with HCT116 xenograft tumors[15].
Signaling Pathways and Mechanism of Action
Understanding the molecular pathways targeted by these inhibitors is fundamental to rational drug design and combination therapies.
This compound's Proposed Mechanism of Action
In vitro studies suggest that this compound induces cancer cell death through the activation of the endoplasmic reticulum (ER) stress pathway, leading to apoptosis[1]. This is a distinct mechanism compared to many conventional chemotherapeutics.
Caption: Proposed mechanism of this compound inducing apoptosis via ER stress.
Signaling Pathways of Known Inhibitors
The standard-of-care inhibitors for colorectal cancer target a variety of well-established signaling pathways crucial for tumor growth and survival.
Caption: Simplified signaling pathways targeted by known CRC inhibitors.
Experimental Workflow for In Vivo Efficacy Assessment
The logical flow for evaluating the in vivo efficacy of a novel compound like this compound would follow a standard preclinical drug development pipeline.
Caption: Standard workflow for preclinical in vivo efficacy studies.
Conclusion
This compound presents an intriguing profile as a potential anticancer agent for colorectal cancer, with in vitro studies highlighting its potency and unique mechanism of action. However, the current lack of in vivo data represents a significant gap in its preclinical evaluation. The established in vivo efficacy of standard-of-care inhibitors, achieved through various well-defined mechanisms, sets a high benchmark. Future research should prioritize conducting well-designed in vivo studies to determine if this compound's promising in vitro activity translates into meaningful antitumor effects in a living organism. Such studies will be critical in ascertaining its true potential as a future therapeutic option for colorectal cancer.
References
- 1. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic antitumor effect of 5-fluorouracil with the novel LSD1 inhibitor ZY0511 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts | PLOS One [journals.plos.org]
- 5. In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of the efficacy and pharmacology of irinotecan against human colon tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 11. UCN-01 enhances cytotoxicity of irinotecan in colorectal cancer stem-like cells by impairing DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Expression of Epidermal Growth Factor Receptor Detected by Cetuximab Indicates Its Efficacy to Inhibit In Vitro and In Vivo Proliferation of Colorectal Cancer Cells | PLOS One [journals.plos.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison of Glochidone and its Enantiomers: A Review of the Evidence
For Immediate Release
Glochidone (B111570), a naturally occurring triterpenoid (B12794562), has garnered significant interest within the scientific community for its diverse pharmacological activities. While research has illuminated its potential as an antibacterial, antifungal, anti-inflammatory, anticancer, and antidiabetic agent, a critical knowledge gap remains concerning the specific biological activities of its individual enantiomers. This guide provides a comprehensive overview of the current understanding of this compound and highlights the pressing need for enantiomer-specific research.
This compound, a pentacyclic triterpenoid isolated from various medicinal plants, has demonstrated a broad spectrum of biological effects in preclinical studies.[1] These activities, including the inhibition of acetylcholinesterase, suggest its potential as a lead compound for the development of novel therapeutics.[1] However, the vast majority of existing research has been conducted on racemic mixtures of this compound, leaving the specific contributions of its (+) and (-) enantiomers largely unknown.
The stereochemistry of a molecule is a pivotal factor in its pharmacological activity.[2][3] Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different biological properties, including variations in efficacy, potency, and toxicity.[2][4] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. Therefore, the evaluation of individual enantiomers is a critical step in drug development.
Despite a thorough review of the current scientific literature, no studies were identified that have successfully performed an enantioselective synthesis or chiral separation of this compound's enantiomers. Consequently, there is a complete absence of experimental data directly comparing the biological activities of (+)-Glochidone and (-)-Glochidone. This lack of information presents a significant hurdle in understanding the full therapeutic potential and risk profile of this promising natural product.
Future Directions and Research Imperatives
To unlock the full potential of this compound as a therapeutic agent, the following research areas are of paramount importance:
-
Enantioselective Synthesis and Chiral Separation: The development of robust and efficient methods for the synthesis of enantiomerically pure (+)- and (-)-Glochidone is the most critical next step. Alternatively, the development of effective chiral separation techniques to resolve the racemic mixture would provide the necessary tools for subsequent biological evaluation.
-
Head-to-Head Biological Evaluation: Once enantiomerically pure samples are available, a comprehensive head-to-head comparison of their biological activities is essential. This should include in vitro and in vivo studies to assess their respective efficacy, potency, and toxicity across the known spectrum of this compound's activities.
-
Investigation of Signaling Pathways: Elucidating the signaling pathways through which each enantiomer exerts its biological effects will provide crucial insights into their mechanisms of action and potential for targeted therapeutic development.
The following diagram illustrates a generalized workflow for future research endeavors aimed at comparing this compound's enantiomers.
Conclusion
While this compound holds considerable promise as a multifaceted therapeutic agent, the absence of data on its individual enantiomers represents a significant scientific blind spot. A dedicated research effort to synthesize, separate, and comparatively evaluate (+)- and (-)-Glochidone is imperative. Such studies are essential to fully characterize the pharmacological profile of this natural product and to guide the rational design of future therapeutic agents with improved efficacy and safety profiles. The scientific community is strongly encouraged to address this critical research gap.
References
- 1. Enzymatic synthesis of a skin active ingredient - this compound by 3-ketosteroid dehydrogenase from Sterolibacterium denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Validating Glochidone as a Potential Therapeutic Lead: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glochidone, a naturally occurring triterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of this compound's performance against established and emerging alternatives across several key therapeutic areas: oncology, neurodegenerative disease, inflammation, diabetes, and dermatology. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential as a therapeutic lead.
Oncology: A Promising Cytotoxic Agent
This compound has demonstrated notable antiproliferative activity against various cancer cell lines. Its mechanism of action, while not fully elucidated, appears to involve the induction of apoptosis.
Comparative Efficacy of Anticancer Agents
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| This compound | HOP-62 (Lung) | 5.52 ± 0.25 | Not fully elucidated, potential apoptosis induction | [1] |
| EPLC-272H (Lung) | 7.84 ± 1.27 | Not fully elucidated, potential apoptosis induction | [1] | |
| Glochidpurnoid B | HCT-116 (Colorectal) | 0.80 ± 0.05 | Induces Endoplasmic Reticulum Stress-Mediated Apoptosis | [2] |
| 5-Fluorouracil (5-FU) | HCT-116 (Colorectal) | > 10 | Inhibition of DNA synthesis | [2] |
| Extract of G. velutinum | PC-3 (Prostate) | 27 µg/mL (chloroform fraction) | Not specified | [3] |
| MCF-7 (Breast) | 222 µg/mL (chloroform fraction) | Not specified | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HOP-62, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or alternative compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[4][5]
Signaling Pathway: ER Stress-Mediated Apoptosis
While the precise pathway for this compound is under investigation, related compounds from the Glochidion genus induce apoptosis through endoplasmic reticulum (ER) stress.
Neurodegenerative Disease: Targeting Acetylcholinesterase
This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.
Comparative Efficacy of AChE Inhibitors
| Compound | Target | Inhibition Type | Ki Value | Reference |
| This compound | Acetylcholinesterase | To be determined | To be determined | [6][7][8][9] |
| Donepezil | Acetylcholinesterase | Non-competitive | ~23 nM | [9] |
| Galantamine | Acetylcholinesterase | Competitive | ~405 nM | [6] |
| Huperzine A | Acetylcholinesterase | Reversible, competitive | ~20 nM |
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This assay is based on the Ellman method, which measures the activity of AChE.
Materials:
-
Purified acetylcholinesterase
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
This compound and other test inhibitors
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and inhibitors in phosphate buffer.
-
Add the enzyme and varying concentrations of the inhibitor to the wells of a 96-well plate and pre-incubate.
-
Initiate the reaction by adding the substrate (ATCI) and DTNB.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow product.
-
Measure the absorbance of the yellow product kinetically at 412 nm.
-
Determine the initial reaction rates and calculate the percentage of inhibition.
-
Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the type of inhibition and the inhibition constant (Ki).[6][7][8][9]
Inflammation: Modulation of the NF-κB Pathway
Extracts from plants of the Glochidion genus have demonstrated anti-inflammatory properties, likely through the inhibition of the NF-κB signaling pathway.
Experimental Workflow: Western Blot for NF-κB Activation
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell lysis buffer and nuclear/cytoplasmic extraction kit
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture macrophage cells and stimulate with LPS in the presence or absence of this compound.
-
Harvest cells and perform nuclear and cytoplasmic fractionation.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the levels of protein expression and phosphorylation.[10][11][12][13]
Diabetes: Multi-Targeting Potential
This compound has shown potential in managing diabetes through the inhibition of key enzymes involved in glucose metabolism and by modulating the activity of PPAR-γ.
Comparative Inhibitory Activity Against Diabetic Targets
| Compound | α-Glucosidase Inhibition | α-Amylase Inhibition | DPP-4 Inhibition | PPAR-γ Modulation |
| This compound | Moderate | Moderate | Moderate | Moderate Agonist |
| Acarbose | Potent | Moderate | No | No |
| Sitagliptin | No | No | Potent | No |
| Pioglitazone | No | No | No | Potent Agonist |
Dermatology: Skin Rejuvenation Properties
This compound exhibits promising anti-aging effects by inhibiting enzymes that degrade the extracellular matrix and by activating sirtuins.
Comparative Efficacy on Skin Health Targets
| Compound | Elastase Inhibition (IC50) | Collagenase Inhibition (IC50) | SIRT1 Activation |
| This compound | To be determined | To be determined | To be determined |
| Oleanolic Acid | ~20 µg/mL | Not typically reported | No |
| EGCG | Moderate | ~10 µg/mL | Yes |
| Resveratrol | No | No | Potent |
Experimental Protocol: Elastase Inhibition Assay
Materials:
-
Porcine pancreatic elastase
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (substrate)
-
This compound and other test inhibitors
-
Tris-HCl buffer (pH 8.0)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and inhibitors in Tris-HCl buffer.
-
Add the enzyme and varying concentrations of the inhibitor to the wells of a 96-well plate and pre-incubate.
-
Initiate the reaction by adding the substrate.
-
The hydrolysis of the substrate by elastase releases p-nitroaniline, a yellow product.
-
Measure the absorbance of the yellow product kinetically at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.[14][15][16][17][18][19]
Experimental Protocol: Collagenase Inhibition Assay
Materials:
-
Collagenase from Clostridium histolyticum
-
FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) or DQ™ collagen (fluorescent substrate)
-
This compound and other test inhibitors
-
Tris-HCl buffer (pH 7.5) with CaCl2
-
96-well plate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare solutions of the enzyme, substrate, and inhibitors in the assay buffer.
-
Add the enzyme and varying concentrations of the inhibitor to the wells of a 96-well plate and pre-incubate.
-
Initiate the reaction by adding the substrate.
-
For FALGPA, monitor the decrease in absorbance at 345 nm. For DQ™ collagen, measure the increase in fluorescence (Excitation/Emission ~495/515 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.[20][21][22][23][24][25][26]
Experimental Protocol: SIRT1 Activation Assay
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine)
-
NAD+
-
This compound and other test compounds (e.g., Resveratrol as a positive control)
-
Assay buffer
-
Developer solution
-
96-well black plate
-
Fluorometer
Procedure:
-
Prepare solutions of the enzyme, substrate, NAD+, and test compounds in the assay buffer.
-
Add the enzyme, substrate, NAD+, and varying concentrations of the test compound to the wells of a 96-well plate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence intensity (e.g., Excitation/Emission ~360/460 nm).
-
Calculate the percentage of SIRT1 activation relative to a control without the test compound.[27][28][29][30][31][32][33][34][35]
Signaling Pathway: SIRT1 Activation and Skin Aging
This guide provides a foundational overview for the validation of this compound as a potential therapeutic lead. Further in-depth studies are warranted to fully characterize its mechanisms of action, safety profile, and in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-Based Metabolomic Profiling of Constituents from Glochidion velutinum and Its Activity against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 13. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. abcam.com [abcam.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. mdpi.com [mdpi.com]
- 20. assaygenie.com [assaygenie.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
- 23. chondrex.com [chondrex.com]
- 24. resources.amsbio.com [resources.amsbio.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. abcam.com [abcam.com]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
- 30. file.elabscience.com [file.elabscience.com]
- 31. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 32. SIRT1 Activation by Lignans Identified via UPLC-qTOF-MS/MS-Based Metabolomic Profiling of Piper longum L. Fruit (Long Pepper) - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Synthesis and Assay of SIRT1-Activating Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
Glochidone: A Comparative Analysis of Its Potency Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glochidone, a natural triterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of this compound's potency against established standard drugs across various therapeutic areas, including oncology, neuroprotection, and anti-aging. The data presented herein is compiled from preclinical studies to offer an objective benchmark for researchers and professionals in drug discovery and development.
Comparative Potency Analysis
The following tables summarize the available quantitative data on the potency of this compound in comparison to standard therapeutic agents. It is important to note that the data has been aggregated from various studies, and direct comparisons should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HCT-116 (Colon) | 0.80 - 2.99 | [1] |
| This compound | HOP-62 (Lung) | 5.52 | [2] |
| This compound | EPLC-272H (Lung) | 7.84 | [2] |
| 5-Fluorouracil | HCT-116 (Colon) | ~5.1 - 23.41 | [3][4] |
Note: The IC50 values for 5-Fluorouracil on HCT-116 cells are presented as a range from different studies to highlight the variability based on experimental conditions.
Table 2: Acetylcholinesterase Inhibition
| Compound | Target | IC50 | Reference |
| This compound | Acetylcholinesterase | Data Not Available | |
| Donepezil | Acetylcholinesterase | 6.7 nM | [3] |
| Rivastigmine | Acetylcholinesterase | 4.3 nM | [3] |
| Galantamine | Acetylcholinesterase | ~410 nM |
Note: While this compound is known to inhibit acetylcholinesterase, specific IC50 values were not available in the reviewed literature for a direct comparison.
Table 3: Anti-Inflammatory and Enzyme Inhibition Activity
| Compound | Target | Potency Metric | Value | Reference |
| This compound | Elastase | % Inhibition | 26.5 ± 0.67% | |
| This compound | Collagenase | % Inhibition | 19.41 ± 0.76% | |
| Ursolic Acid | Elastase | IC50 | 26.57 ± 0.37 µg/mL | |
| Gallic Acid | Collagenase | IC50 | 376.56 ± 7.92 µg/mL | |
| Epigallocatechin gallate (EGCG) | Collagenase | IC50 | 24.7 µg/mL | [5] |
| Epigallocatechin gallate (EGCG) | Elastase | IC50 | 18.2 µg/mL | [5] |
| Ibuprofen | Cyclooxygenase (COX) | - | - | |
| Celecoxib | Cyclooxygenase-2 (COX-2) | IC50 | 73.53 nM |
Note: Direct IC50 values for this compound's anti-inflammatory enzyme inhibition were not available. The provided data shows percentage inhibition. Standard drugs for inflammation typically target cyclooxygenase enzymes.
Table 4: Sirtuin Activation
| Compound | Target | Effect | Value | Reference |
| This compound | Sirtuin | Sirtuin Induction | 61.5 ± 1.87% | |
| Resveratrol | SIRT1 | Activation | ~8-fold activation | [6] |
Note: The potency of sirtuin activators can vary depending on the assay and substrate used. Resveratrol is a well-characterized SIRT1 activator.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, 5-FU) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Elastase Inhibition Assay
This assay measures the inhibition of neutrophil elastase activity.
-
Reaction Mixture Preparation: In a 96-well plate, add 20 µL of the test compound at various concentrations, 160 µL of 0.1 M Tris-HCl buffer (pH 8.0), and 20 µL of neutrophil elastase solution.
-
Pre-incubation: Incubate the mixture at 25°C for 15 minutes.
-
Substrate Addition: Add 20 µL of the substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 410 nm at regular intervals for 20 minutes.
-
Data Analysis: Calculate the percentage of elastase inhibition and determine the IC50 value.
Collagenase Inhibition Assay
This assay determines the inhibitory effect on collagenase activity.
-
Reaction Setup: In a 96-well plate, mix the test compound with a collagenase solution in a suitable buffer (e.g., Tricine buffer).
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Add a fluorogenic collagenase substrate (e.g., DQ™ gelatin) to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the percentage of collagenase inhibition and determine the IC50 value.
Sirtuin Activity Assay
This fluorometric assay measures the deacetylase activity of sirtuins, such as SIRT1.
-
Reaction Preparation: In a 96-well plate, combine a SIRT1 enzyme, NAD+, and a fluorogenic acetylated peptide substrate.
-
Compound Addition: Add the test compound (e.g., this compound, Resveratrol) at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add a developer solution that releases the fluorophore from the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the sirtuin activity and determine the fold activation or percentage of induction relative to a control.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways associated with the therapeutic targets of this compound and the standard drugs.
This compound's proposed anticancer mechanism via ER stress-induced apoptosis.
Mechanism of action for Acetylcholinesterase Inhibitors.
Inhibition of the Cyclooxygenase (COX) pathway by NSAIDs.
General signaling pathway of SIRT1 activation.
References
- 1. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms and Tumor Biological Aspects of 5-Fluorouracil Resistance in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Glochidone in a Laboratory Setting
The proper disposal of Glochidone, a natural triterpenoid (B12794562) with anti-cancer properties, is crucial for maintaining laboratory safety and ensuring environmental protection.[1][2] While specific disposal protocols for this compound are not extensively documented, a comprehensive approach based on established guidelines for pharmaceutical and chemical waste management is essential. Researchers, scientists, and drug development professionals must adhere to a structured disposal plan that encompasses waste classification, segregation, and handling.
This compound Waste Classification and Handling
Proper disposal begins with the correct classification of this compound waste. Although not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is best practice to manage unwanted this compound as a chemical waste to ensure its safe destruction.[3] Always consult local, state, and federal regulations to determine the appropriate waste stream.[3]
Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3] In case of a spill, ensure the area is well-ventilated, contain the spill to prevent spreading, and collect the material using an inert absorbent for liquids or by carefully sweeping for solids to avoid raising dust.[3]
Step-by-Step Disposal Procedures
A systematic approach to the disposal of this compound waste is critical for safety and compliance.[3]
1. Waste Segregation: Proper segregation is the foundation of safe and compliant disposal.[3] Differentiate between the following types of this compound waste:
-
Solid this compound Waste: Includes expired or unwanted pure this compound, as well as contaminated materials such as weighing paper, gloves, and bench paper.[3]
-
Liquid this compound Waste: Encompasses any solutions containing this compound.[3]
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container.[3]
2. Containerization and Labeling:
-
Collect solid this compound waste in a designated, leak-proof container that is clearly labeled "this compound Waste" and includes the appropriate hazard symbols.
-
Liquid this compound waste should be collected in a separate, compatible, and sealed container, also clearly labeled.[3]
-
Never dispose of this compound down the drain or in regular trash, as this can lead to contamination of water systems.[3]
3. Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[3]
4. Disposal: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company. Ensure that all documentation and labeling are complete and accurate to facilitate proper handling and treatment.
Quantitative Data on this compound
While specific quantitative data on disposal procedures is limited, the following table summarizes key chemical and physical properties of this compound relevant to its handling and safety.
| Property | Value | Source |
| Molecular Formula | C30H46O | [4] |
| Molecular Weight | 422.69 g/mol | [4] |
| CAS Number | 6610-55-5 | [1][4] |
| Appearance | Powder | [5] |
| Purity | >95% | [6] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
